Dimethyl Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
methylsulfinylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS, Array | |
| Record name | DIMETHYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULPHOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |
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| Record name | dimethyl sulfoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021735 | |
| Record name | Dimethyl sulfoxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
78.14 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Methylsulfinylmethane | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg | |
| Record name | DIMETHYL SULFOXIDE | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIMETHYL SULPHOXIDE | |
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Flash Point |
203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c. | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | DIMETHYL SULFOXIDE | |
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| Record name | DIMETHYL SULPHOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Dimethyl sulfoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01093 | |
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| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Dimethyl sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |
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| Record name | DIMETHYL SULPHOXIDE | |
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| Record name | Methylsulfinylmethane | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |
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Density |
1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092 | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Methylsulfinylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7 | |
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| Record name | DIMETHYL SULFOXIDE | |
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Vapor Pressure |
0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4 | |
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Color/Form |
Colorless liquid, Very hygroscopic liquid | |
CAS No. |
67-68-5 | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Dimethyl sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |
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| Record name | DIMETHYL SULPHOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C | |
| Record name | DIMETHYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8559 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dimethyl sulfoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | DIMETHYL SULFOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Foundational & Exploratory
The Dual Nature of Dimethyl Sulfoxide: A Technical Guide to its Effects on Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl sulfoxide (DMSO) is a widely utilized aprotic solvent in biological and pharmaceutical sciences, valued for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] Its application spans from a cryoprotectant for cell preservation to a vehicle for drug delivery.[2][3] However, the interaction of DMSO with proteins is complex and concentration-dependent, exhibiting a double-edged sword effect on their structure and function. Understanding these multifaceted interactions is critical for the accurate interpretation of experimental data and the successful development of protein-based therapeutics and assays. This in-depth technical guide explores the core principles of DMSO's influence on protein stability, conformation, and activity, providing quantitative data, detailed experimental protocols, and visual representations of key processes.
The Concentration-Dependent Effects of DMSO on Protein Structure
The impact of DMSO on protein structure is not linear but rather follows a biphasic pattern. At low concentrations, it can act as a stabilizer, while at higher concentrations, it functions as a denaturant.[1][4]
Low Concentrations of DMSO: Stabilization and Compaction
At low concentrations (typically below 10% v/v), DMSO can have a stabilizing effect on the native structure of some proteins.[5][6] This phenomenon is often attributed to the preferential hydration of the protein, where DMSO is excluded from the protein's surface, leading to a more compact conformation.[1][7] Studies on lysozyme and myoglobin have shown that low concentrations of DMSO can cause a compaction of their native structures.[8][9][10] This effect is thought to arise from the solvation of exposed hydrophobic residues by the methyl groups of DMSO, which can lead to a suppression of the protein's conformational flexibility.[4]
High Concentrations of DMSO: Destabilization and Unfolding
As the concentration of DMSO increases, its effects become destabilizing, leading to protein unfolding and denaturation.[4][7] This transition from a stabilizing to a denaturing agent occurs at a threshold concentration that is protein-specific. For instance, significant unfolding occurs at approximately 43% DMSO for myoglobin and around 63% DMSO for lysozyme.[8][9][10] At moderate concentrations (around 0.33 mole fraction), DMSO can induce the formation of intermolecular β-sheets and aggregation in structured proteins like myoglobin and concanavalin A.[11] At very high concentrations (above 0.75 mole fraction), these aggregates are dissociated, and the proteins become completely unfolded, lacking any secondary structure.[11]
The denaturing effect of DMSO is particularly pronounced on α-helical structures.[4][12] Studies using Raman and Raman optical activity (ROA) spectroscopy have demonstrated that 100% DMSO solutions can completely destabilize α-helices, converting them into a poly(L-proline) II (PPII) helix conformation.[4][12] In contrast, β-sheet structures appear to be largely unaffected by DMSO concentration.[4][12] For natively unfolded proteins rich in PPII helix, such as α-casein, pure DMSO can induce a more disordered state.[4][12]
Quantitative Data on DMSO's Effects
The following tables summarize quantitative data on the effects of DMSO on various proteins, providing a comparative overview for researchers.
Table 1: Effect of DMSO Concentration on Protein Unfolding and Structural Transitions
| Protein | DMSO Concentration | Observed Effect | Technique(s) Used | Reference(s) |
| Lysozyme | ~5% (mole fraction) | Conformational flexibility suppressed | Molecular Dynamics | [4] |
| Lysozyme | 5-15% (mole fraction) | Gradual partial expansion of structure | Molecular Dynamics | [4] |
| Lysozyme | 20-25% (v/v) | Slow transition from native to partially unfolded state | UV Circular Dichroism | [4] |
| Lysozyme | ~63% | Significant unfolding | Near-UV Circular Dichroism, HDX-MS | [9][10] |
| Myoglobin | ~43% | Significant unfolding | Near-UV Circular Dichroism, HDX-MS | [9][10] |
| Myoglobin | ~0.33 (mole fraction) | Progressive destabilization, intermolecular β-sheet formation | FTIR | [11] |
| Concanavalin A | ~0.33 (mole fraction) | Progressive destabilization, intermolecular β-sheet formation | FTIR | [11] |
| Human Serum Albumin | 20% (v/v) | Onset of α-helix destabilization | Raman Optical Activity | [13] |
| Human Serum Albumin | ~80% (v/v) | Complete transition of α-helix to PPII helix | Raman Optical Activity | [13] |
| Avidin | >4% (v/v) | Destabilization towards dissociation and unfolding | nESI-IM-MS | [3][14] |
| CYP142A1 | Up to 40% | Increased stability towards unfolding | nESI-IM-MS | [3][14] |
Table 2: Effect of DMSO on Protein Thermal Stability
| Protein | DMSO Concentration (molar fraction) | Change in Melting Temperature (Tm) | Reference(s) |
| Hen Egg White Lysozyme (HEWL) | 0.30 | Significant down-shift | FTIR |
| NHR2 | 10% | Tm decreased from 84.1°C to 74.5°C | Not specified |
| PAF | 50% | Tm decreased from 93.2°C to 82.8°C | DSC |
| PAFD19S | 50% | Tm decreased from 90.7°C to a lower value | DSC |
Table 3: Effect of DMSO on Enzyme Kinetics
| Enzyme | Substrate | DMSO Concentration (vol%) | Effect on Km | Effect on kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |
| α-Chymotrypsin | AAF-AMC | 0-10% | Slight increase | Marked decrease | Decreased | [15] |
| α-Chymotrypsin | AAF-AMC | 20% | Decrease to near-buffer level | Marked decrease | Decreased | [15] |
| SARS-CoV-2 3CLpro | Peptide Substrate | 5% to 20% | ~2-fold decrease | 2.5-fold increase | 4.7-fold increase | [16] |
| Mushroom Tyrosinase | L-DOPA | Increasing | Increased | Decreased | Decreased | |
| Aldose Reductase | L-idose | Up to 100 mM | Competitive inhibition (Ki = 235 ± 17 mM) | - | - | [17] |
| Aldose Reductase | HNE | Up to 100 mM | Mixed-type inhibition (Ki = 266 ± 7 mM, Ki' = 378 ± 24 mM) | - | - | [17] |
Molecular Mechanism of DMSO-Protein Interactions
The mechanism by which DMSO interacts with proteins is multifaceted and involves both direct and indirect effects.
-
Direct Interactions: At higher concentrations, DMSO molecules can directly interact with the protein.[7] The oxygen atom of DMSO can act as a hydrogen bond acceptor, disrupting the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[11] The methyl groups of DMSO can engage in hydrophobic interactions with the nonpolar side chains of amino acids, particularly after the protein begins to unfold and expose these residues.[4][7]
-
Indirect Effects (Solvent-Mediated): DMSO significantly alters the properties of water, its co-solvent. It disrupts the hydrogen-bonding network of water, which in turn affects the hydrophobic effect – a major driving force for protein folding.[1] At low concentrations, the unfavorable interaction between DMSO and the polar surface of the native protein leads to preferential hydration, effectively "pushing" the protein into a more compact state.[1][7]
The following diagram illustrates the proposed mechanism of DMSO's interaction with a protein, leading to either stabilization or denaturation depending on its concentration.
Experimental Protocols for Studying DMSO-Protein Interactions
A variety of biophysical techniques can be employed to investigate the effects of DMSO on protein structure and function. Below are detailed methodologies for some of the key experiments.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful tool for monitoring changes in protein secondary structure by analyzing the amide I band (1600-1700 cm⁻¹) of the protein's infrared spectrum.[18][19][20]
Methodology:
-
Sample Preparation:
-
Prepare protein solutions of known concentration (typically 5-10 mg/mL) in a suitable buffer (e.g., phosphate buffer in D₂O to minimize water absorbance in the amide I region).[19]
-
Prepare a series of buffers containing varying concentrations of DMSO.
-
Dialyze or exchange the protein into the desired DMSO-containing buffers.
-
Prepare a matching buffer blank for each DMSO concentration for background subtraction.[19]
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).[18]
-
For aqueous solutions, use a transmission cell with a short path length (e.g., 6 µm CaF₂ windows) to avoid saturation of the water absorption signal.[18]
-
Acquire spectra at a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 256) for a good signal-to-noise ratio.[18]
-
Collect a spectrum of the buffer blank under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum to isolate the protein's absorbance.[19]
-
Analyze the amide I region of the resulting spectrum.
-
Perform deconvolution and second-derivative analysis to resolve the overlapping bands corresponding to different secondary structures (α-helix, β-sheet, turns, random coil).[19][20]
-
Quantify the percentage of each secondary structure element by curve-fitting the resolved bands.
-
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins.[5][11] Far-UV CD (190-250 nm) provides information on the protein backbone and secondary structure, while near-UV CD (250-320 nm) probes the environment of aromatic amino acid side chains and thus reflects the tertiary structure.[5]
Methodology:
-
Sample Preparation:
-
Ensure the protein sample is highly pure (>95%).[5]
-
Prepare protein solutions at a suitable concentration (e.g., 0.1 mg/mL for far-UV, 1 mg/mL for near-UV) in a CD-compatible buffer (e.g., low salt phosphate buffer).[5]
-
DMSO has strong absorbance in the far-UV region, so its concentration should be kept as low as possible (ideally <1%).[21] If higher concentrations are necessary, a very short pathlength cuvette (e.g., 0.1 mm) is required.[21]
-
Accurately determine the protein concentration using a reliable method (e.g., amino acid analysis or absorbance at 280 nm with a calculated extinction coefficient).[5]
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate path length.
-
Scan the desired wavelength range at a controlled temperature.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Collect a baseline spectrum of the buffer (including DMSO) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
For far-UV spectra, use deconvolution algorithms to estimate the percentage of different secondary structure elements.[5]
-
For near-UV spectra, changes in the signal intensity and wavelength maxima indicate alterations in the tertiary structure.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal stability (melting temperature, Tm) and the thermodynamics of unfolding.[22][23][24][25][26]
Methodology:
-
Sample Preparation:
-
Prepare protein solutions (typically 0.5-2 mg/mL) and matching reference buffers with the desired DMSO concentrations.[22]
-
Thoroughly degas the samples and buffers before loading into the calorimeter cells.
-
-
Instrumentation and Data Acquisition:
-
Use a differential scanning calorimeter.
-
Load the protein solution into the sample cell and the matching buffer into the reference cell.[26]
-
Scan a temperature range that covers the entire unfolding transition of the protein at a constant scan rate (e.g., 60-90 °C/hour).[24]
-
Perform a second scan after cooling to assess the reversibility of the unfolding process.[24]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the resulting thermogram corresponds to the Tm.[25]
-
Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).[25]
-
The change in heat capacity upon unfolding (ΔCp) can also be determined from the change in the baseline before and after the transition.[25]
-
The following diagram outlines a general experimental workflow for investigating the effects of DMSO on a protein.
DMSO in Protein Refolding and Cryopreservation
Protein Refolding
DMSO can be used as an additive in protein refolding protocols to suppress aggregation and improve the yield of correctly folded protein.[24][27][28] It can act synergistically with detergents to enhance refolding yields.[24] For example, the addition of DMSO with cetyltrimethylammonium bromide (CTAB) significantly increased the refolding yield of lysozyme.[24] The proposed mechanism involves DMSO modulating the interactions between the protein, detergents, and other proteins, thereby creating a more favorable environment for proper folding.[24]
Cryopreservation
DMSO is a widely used cryoprotectant that helps to preserve cells and tissues at low temperatures.[2][3] Its cryoprotective mechanism for proteins involves the formation of a glassy state in aqueous solutions at cryogenic temperatures, which inhibits protein unfolding and aggregation.[19] DMSO penetrates cell membranes, reduces the freezing point of intracellular water, and minimizes the formation of damaging ice crystals. Studies on lysozyme have shown that DMSO concentrations between 15-30 mol% are suitable for its storage at cryogenic temperatures, as this range promotes the formation of a glassy state while minimizing structural changes to the protein.[19]
Logical Relationships in DMSO's Effects
The relationship between DMSO concentration and its effect on protein structure and function is complex and often non-linear. The following diagram summarizes these logical relationships.
Conclusion
The interaction of this compound with proteins is a critical consideration for any researcher utilizing this solvent in their experimental systems. Its concentration-dependent effects, ranging from stabilization and compaction at low concentrations to denaturation and aggregation at higher concentrations, necessitate careful optimization and control. The differential impact on α-helices versus β-sheets further highlights the nuanced nature of these interactions. By employing the appropriate biophysical techniques and understanding the underlying mechanisms, researchers can harness the beneficial properties of DMSO while mitigating its potential to confound experimental results. This guide provides a foundational framework for navigating the complexities of DMSO-protein interactions, enabling more robust and reliable scientific outcomes in academic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Undergraduate Honors Thesis | Quantifying the effect of DMSO on protein folding | ID: c247f157g | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective DMSO-induced conformational changes in proteins from Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field | Semantic Scholar [semanticscholar.org]
- 8. Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denaturation and preservation of globular proteins: the role of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of DMSO-induced conformational transitions in human serum albumin using two-dimensional raman optical activity spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 27. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of dimethyl sulfoxide (DMSO), a critical consideration for laboratory professionals. Due to its propensity to absorb atmospheric moisture, the integrity of DMSO as a solvent can be compromised, leading to significant impacts on experimental outcomes. This document outlines the quantitative aspects of water absorption, its effects on the physicochemical properties of DMSO and compound stability, and provides detailed protocols for mitigation and analysis.
The Hygroscopic Nature of this compound
This compound is a highly polar, aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, earning it the moniker "universal solvent".[1][2] This versatility makes it invaluable in drug discovery, particularly for creating stock solutions of test compounds for high-throughput screening (HTS).[1] However, its utility is intrinsically linked to its significant hygroscopicity; DMSO readily absorbs water from the atmosphere.[3][4][5] This phenomenon is driven by the formation of strong hydrogen bonds between the sulfoxide group of DMSO and water molecules.[6]
The rate and extent of water absorption are influenced by several factors, including ambient relative humidity, temperature, the surface area of DMSO exposed to the air, and the duration of exposure.[4][7] Even brief exposure to a typical laboratory environment can lead to a significant increase in water content, altering the solvent's properties.[7]
The following tables summarize quantitative data on water absorption by DMSO under various laboratory conditions.
Table 1: Rate of Water Absorption of a 50 µL DMSO Droplet at 21°C and ~60% Relative Humidity
| Time Elapsed (minutes) | Approximate Volume Increase |
| 20 | 15% |
Data derived from an experimental observation where the volume change was calculated based on the change in droplet height.[4][8]
Table 2: Water Absorption in Microplates Exposed to a Laboratory Environment (~40% Relative Humidity)
| Plate Type | Well Volume | Exposure Time | Water Absorption (% by volume) |
| 1536-well | 2 µL | 1 hour | > 6% |
This data highlights the rapid water uptake in high-density microplates commonly used in HTS, where small volumes and large surface areas are prevalent.[7]
Table 3: Water Content of "Pure" DMSO After Aliquoting and Storage
| Storage Condition | Time | Water Content by Volume |
| Uncapped tube | 24 hours | Up to 50% |
This demonstrates the critical importance of proper sealing and storage, as leaving a tube uncapped for even a day can dramatically increase water content.[9]
Impact of Water Content on Experimental Systems
The presence of water in DMSO can have a cascade of detrimental effects on experimental systems, from altering fundamental physicochemical properties to compromising the results of sensitive biological assays.
Water significantly depresses the freezing point of DMSO.[10] Pure DMSO freezes at 18.5°C, but the introduction of water creates a eutectic mixture, lowering the freezing point.[1][3] This is a critical consideration for the storage of DMSO solutions and can be an indicator of water contamination if solutions remain liquid at temperatures where pure DMSO would solidify.[11]
Table 4: Effect of Water Content on the Freezing Point of DMSO
| Water Content (% by weight) | Approximate Freezing Point (°C) |
| 0 | 18.5 |
| 33 | -73 |
The maximum depression of the freezing point occurs at a 33% water content by weight.[10]
In the context of drug development, the hygroscopic nature of DMSO presents several challenges:
-
Decreased Compound Solubility: The solubility of many lipophilic compounds is significantly lower in "wet" DMSO compared to anhydrous DMSO.[10][12] As water content increases, the solvent properties change, which can lead to the precipitation of compounds from stock solutions.[10][12] This is particularly problematic during freeze-thaw cycles, which can accelerate crystallization.[10] If a compound precipitates, subsequent assays will test a solution at a lower concentration than intended, or potentially just the DMSO/water vehicle, leading to inaccurate results.[10]
-
Assay Interference and Irreproducibility: The presence of varying amounts of water can introduce significant variability in experimental results. Water can directly affect the activity of certain enzymes or alter the conformation of proteins, leading to inconsistent assay performance.
-
Compound Degradation: Water can participate in hydrolysis reactions, leading to the degradation of sensitive compounds over time. This compromises the integrity of compound libraries and can lead to the loss of valuable potential drug candidates.[7]
Mandatory Visualizations
Caption: Chemical basis of DMSO's hygroscopic nature via hydrogen bonding.
Caption: Logical workflow for minimizing water absorption in DMSO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 4. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. This compound | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Enigmatic Dance: A Technical Guide to the Molecular Interactions of Dimethyl Sulfoxide (DMSO) with Polar and Nonpolar Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a remarkably versatile aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This unique characteristic, stemming from its distinct molecular structure, has cemented its indispensable role in numerous scientific disciplines, including chemistry, biology, and pharmacology. In the realm of drug development, DMSO is ubiquitously employed as a solvent for high-throughput screening, a cryoprotectant for cell preservation, and a vehicle for drug delivery.[1][3] Understanding the nuanced molecular interactions of DMSO with diverse chemical entities is paramount for optimizing its application and mitigating potential confounding effects. This in-depth technical guide elucidates the fundamental interactions of DMSO with both polar and nonpolar molecules, providing researchers with a comprehensive reference grounded in experimental data and computational modeling.
Core Concepts: The Amphipathic Nature of DMSO
DMSO's remarkable solvent properties are a direct consequence of its amphipathic nature. The molecule possesses a highly polar sulfinyl group (S=O) and two nonpolar methyl groups (-CH₃).[2][4] This duality allows it to engage in a variety of intermolecular forces:
-
With Polar Molecules: The primary interaction is strong hydrogen bonding, where the oxygen atom of the sulfinyl group acts as a potent hydrogen bond acceptor.[5][6] Dipole-dipole interactions also play a significant role due to the large dipole moment of the S=O bond.
-
With Nonpolar Molecules: Interactions are primarily governed by weaker van der Waals forces, specifically London dispersion forces, between the methyl groups of DMSO and the nonpolar solute.[4][6] There is also evidence of C-H···O hydrogen bonding in certain contexts.[7][8]
Interaction with Polar Molecules: The Case of Water
The interaction of DMSO with water is a classic example of its behavior with polar, protic solvents and has been extensively studied. This interaction is characterized by the formation of strong hydrogen bonds between the oxygen atom of DMSO and the hydrogen atoms of water.[5][6]
Hydrogen Bonding Dynamics
Spectroscopic studies have revealed the presence of different DMSO-water complexes, with the stoichiometry depending on the concentration of the mixture. At low DMSO concentrations, it is believed that each DMSO molecule is hydrogen-bonded to two or three water molecules.[5][7] As the concentration of DMSO increases, a network of DMSO-water and DMSO-DMSO interactions is established.
dot
Caption: DMSO forming hydrogen bonds with water molecules.
Disruption of Water Structure and Cryoprotection
DMSO is a well-known cryoprotectant, and its ability to protect biological samples from freezing damage is intricately linked to its interaction with water. By forming strong hydrogen bonds with water molecules, DMSO disrupts the natural hydrogen-bonding network of water, which is necessary for the formation of ice crystals.[9] This disruption lowers the freezing point of the mixture and promotes vitrification—a transition into a glassy, amorphous state—at low temperatures, thus preventing the formation of damaging ice crystals.[10]
dot
Caption: Logical workflow of DMSO's cryoprotective action.
Quantitative Data: Interactions with Polar Molecules
The following tables summarize key quantitative data from spectroscopic and thermodynamic studies of DMSO-water interactions.
Table 1: Spectroscopic Shifts in DMSO-Water Mixtures
| Spectroscopic Technique | Vibrational Mode | Wavenumber Shift (cm⁻¹) | Reference |
| Infrared (FTIR) | S=O stretch | Red-shift | [5][11] |
| Raman | S=O stretch | Red-shift | [6][7] |
| Raman | O-H stretch (water) | Red-shift | [6] |
Table 2: Thermodynamic Properties of DMSO-Water Mixtures at 298.15 K
| Property | Value at Mole Fraction DMSO ≈ 0.3-0.4 | Reference |
| Excess Molar Volume (VE) | Minimum (Negative Deviation) | [12] |
| Excess Molar Enthalpy (HE) | Minimum (Exothermic Mixing) | [13] |
Interaction with Nonpolar Molecules
DMSO's ability to dissolve nonpolar compounds is attributed to the interactions of its two methyl groups with nonpolar solutes.[2][4] These interactions are generally weaker than the hydrogen bonds it forms with polar molecules.
Solvation of Nonpolar Solutes
The methyl groups of DMSO create a less polar microenvironment that can accommodate nonpolar molecules. This is primarily driven by London dispersion forces. The solubility of various nonpolar gases, such as nitrogen and methane, has been studied in DMSO, demonstrating its capacity to act as a solvent for these molecules.[14][15]
dot
Caption: Interaction of DMSO's methyl groups with a nonpolar molecule.
Interactions with Aromatic Compounds
DMSO can interact with aromatic hydrocarbons, and these interactions have been shown to potentiate the toxicity of some aromatic compounds.[16] The nature of these interactions can involve C-H···π and lone-pair···π interactions.[17]
Micelle Formation in DMSO-Water Mixtures
In aqueous solutions containing surfactants, DMSO can influence the formation and structure of micelles. Studies with polysorbate 80 (Tween 80) have shown that increasing DMSO concentration can alter the micelle morphology from cylindrical to discus-shaped, highlighting DMSO's role in modulating the hydrophobic interactions that drive micellization.[18][19][20]
Quantitative Data: Interactions with Nonpolar Molecules
Table 3: Solubility of Nonpolar Gases in DMSO at 298.15 K and 1 atm
| Gas | Henry's Law Constant (MPa) | Reference |
| CO₂ | ~2.5 - 3.0 | [21][22] |
| N₂O | ~3.5 - 4.0 | [21] |
| H₂ | Minimum solubility at ~30 mol% DMSO in water | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experimental techniques used to study DMSO's molecular interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a series of DMSO-solvent (e.g., water) mixtures of varying mole fractions. For studies with non-volatile nonpolar solutes, dissolve the solute in DMSO or the mixture to the desired concentration.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, dry ATR crystal.
-
Apply a small volume of the sample to the ATR crystal.
-
Record the spectrum, typically in the range of 400-4000 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.
-
Thoroughly clean the ATR crystal between samples.
-
-
Data Analysis: Analyze the shifts in the vibrational bands of interest, such as the S=O stretch of DMSO and the O-H stretch of water.[5][23]
Raman Spectroscopy
-
Sample Preparation: Prepare samples in a similar manner to FTIR spectroscopy, ensuring they are free of fluorescent impurities.
-
Instrumentation: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 514.5 nm).
-
Data Acquisition:
-
Place the sample in a suitable container (e.g., a quartz cuvette).
-
Focus the laser beam into the sample.
-
Collect the scattered light and record the Raman spectrum.
-
Acquire spectra for a sufficient duration to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the frequency shifts and changes in the intensity and shape of Raman bands corresponding to specific molecular vibrations.[6][7][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve the sample in deuterated DMSO (DMSO-d₆) or a mixture of DMSO-d₆ and a deuterated solvent of interest.
-
For studies involving proteins or other biomolecules, prepare samples in a buffered aqueous solution with a small percentage of D₂O, and add DMSO as required.[9][25]
-
Transfer the solution to a 5mm NMR tube.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire one-dimensional (e.g., ¹H, ¹³C) and/or two-dimensional (e.g., HSQC, NOESY) NMR spectra.
-
-
Data Analysis: Analyze chemical shift perturbations, changes in relaxation times (T₁ and T₂), and nuclear Overhauser effects (NOEs) to probe intermolecular interactions and dynamics.[2][9]
dot
Caption: A simplified workflow for NMR spectroscopy experiments.
Molecular Dynamics (MD) Simulations
-
System Setup:
-
Equilibration:
-
Perform an energy minimization to remove any unfavorable contacts.
-
Gradually heat the system to the desired temperature and equilibrate it under the chosen ensemble (e.g., NPT - constant number of particles, pressure, and temperature).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Calculate structural properties such as radial distribution functions (RDFs) to determine the local arrangement of molecules.
-
Analyze dynamic properties like diffusion coefficients.
-
Investigate hydrogen bonding lifetimes and networks.[12]
-
Conclusion
The molecular interactions of DMSO are multifaceted, enabling it to be a powerful and widely used solvent. Its interactions with polar molecules are dominated by strong hydrogen bonding, which is the basis for its cryoprotective properties. Conversely, its interactions with nonpolar molecules are mediated by weaker dispersion forces involving its methyl groups. A thorough understanding of these interactions, supported by the quantitative data and experimental protocols provided in this guide, is essential for researchers and scientists in drug development and other fields to effectively harness the unique properties of DMSO while being mindful of its potential to influence experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Weak Interactions in this compound (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of hydrogen bonding in Water/DMSO binary mixtures by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raman scattering and DFT calculations used for analyzing the structural features of DMSO in water and methanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. tsijournals.com [tsijournals.com]
- 15. This compound: interactions with aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Morphology of polysorbate 80 (Tween 80) micelles in aqueous this compound solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morphology of polysorbate 80 (Tween 80) micelles in aqueous this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Attenuated total reflection fourier-transform IR spectroscopic study of this compound self-association in acetonitrile solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 23. egrove.olemiss.edu [egrove.olemiss.edu]
- 24. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing Dimethyl Sulfoxide (DMSO) to Dissolve Water-Insoluble Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a highly effective and widely utilized polar aprotic solvent in research, particularly in the fields of biology, chemistry, and medicine.[1][2][3] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds, including those that are sparingly soluble in water, makes it an indispensable tool for drug discovery, high-throughput screening, and various in vitro and in vivo studies.[1][4] DMSO's miscibility with water and many organic solvents further enhances its versatility.[1] This document provides detailed application notes and protocols for the effective use of DMSO in dissolving water-insoluble compounds for research purposes.
Properties of DMSO
Understanding the physicochemical properties of DMSO is crucial for its proper handling and application.
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂SO | [1] |
| Molar Mass | 78.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.1004 g/cm³ | [1] |
| Melting Point | 19 °C (66 °F) | [1] |
| Boiling Point | 189 °C (372 °F) | [1] |
| Solubility in Water | Miscible | [1] |
Applications in Research and Drug Development
DMSO serves as a critical solvent in numerous applications:
-
Drug Discovery and High-Throughput Screening (HTS): Its ability to dissolve a vast chemical library allows for the creation of concentrated stock solutions that can be easily diluted into aqueous media for screening assays.[1]
-
Cell Culture Experiments: DMSO is frequently used to prepare stock solutions of compounds for treating cells in culture. However, careful consideration of its final concentration is necessary to avoid cytotoxicity.[5][6]
-
In Vivo Studies: It can be used as a vehicle for the administration of water-insoluble compounds in animal models.[1] However, researchers must be aware of its potential physiological effects.[1]
-
Cryopreservation: At a concentration of around 10%, DMSO is a common cryoprotectant for preserving cells and tissues during freezing.[5][7]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of a water-insoluble compound in DMSO.
Materials:
-
Water-insoluble compound (powder form)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. This is typically in the range of 10-100 mM, depending on the compound's solubility in DMSO.[8]
-
Weigh the compound. Accurately weigh the required amount of the compound using a calibrated balance. For small quantities, it is often more accurate to add the solvent directly to the vial containing the pre-weighed compound.[9]
-
Add DMSO. Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Dissolve the compound. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.[5]
-
Sterilization. If the stock solution is to be used in cell culture, it should be sterilized. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile tube.[10]
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of a DMSO stock solution into a cell culture medium.
Materials:
-
DMSO stock solution of the compound
-
Sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final desired concentration of the compound in the cell culture medium.
-
Calculate the required volume of the stock solution. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxic effects.[5][11] Many cell lines can tolerate up to 1%, but some, especially primary cells, are more sensitive.[5]
-
Prepare an intermediate dilution (optional but recommended). To avoid precipitation of the compound upon direct addition to the aqueous medium, it is best to first make an intermediate dilution of the DMSO stock in the culture medium.
-
Add the stock solution to the medium. Slowly add the calculated volume of the DMSO stock solution (or the intermediate dilution) to the cell culture medium while gently mixing.[12]
-
Control Group. Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the culture medium without the compound.[11]
Data Presentation: DMSO Concentration and Cellular Effects
The concentration of DMSO can significantly impact experimental outcomes. The following tables summarize key quantitative data regarding its use.
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. Concentration | Notes | Reference |
| Most Cancer Cell Lines | 0.1% - 0.5% | Generally well-tolerated for short-term assays. | [5][6] |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO toxicity. | [5] |
| Human Fibroblast-like Synoviocytes | < 0.05% | Significant toxicity observed at 0.1% and above. | [13] |
| Human Normal Hepatic L02 Cells | 0.0005% - 0.5% | Low doses can affect cell migration. | [14] |
Table 2: Effects of DMSO on Cell Viability and Function
| DMSO Concentration | Effect | Cell Type | Reference |
| > 1% | Can induce cytotoxicity and affect cell growth. | General | [15] |
| 2% | Considered the high end for in vitro assays. | General | [16] |
| 5% | Highly cytotoxic, can dissolve cell membranes. | General | [5][13] |
| 10% | Used for cryopreservation. | General | [5][17] |
| 0.0008% - 0.004% | Can have broad and heterogeneous effects on signaling proteins. | Non-Small Cell Lung Cancer (NSCLC) cell lines | [18] |
| 0.1% | Can induce molecular changes in cardiac and hepatic tissues. | In vivo (rats) | [19] |
Visualization of DMSO's Impact on Cellular Signaling
DMSO is not an inert solvent and can influence various cellular signaling pathways. Below are diagrams illustrating some of these effects.
Caption: DMSO can upregulate the tumor suppressor PTEN via NF-κB activation, leading to reduced Akt phosphorylation and decreased cell survival.[20]
Caption: DMSO can interfere with the formation of the functional TNF-α trimer, thereby inhibiting its binding to the receptor and subsequent downstream inflammatory signaling.[21]
Caption: A typical experimental workflow for preparing and using a water-insoluble compound dissolved in DMSO for cell-based assays.
Conclusion and Best Practices
DMSO is an invaluable solvent for dissolving water-insoluble compounds in a research setting. However, its potential to influence biological systems necessitates careful consideration and control. To ensure the validity and reproducibility of experimental results, the following best practices should be adhered to:
-
Use High-Purity, Anhydrous DMSO: To avoid unwanted reactions and ensure compound stability.
-
Minimize Final DMSO Concentration: Always determine the lowest effective concentration of DMSO that maintains compound solubility and minimizes off-target effects.
-
Include Vehicle Controls: A control group treated with the same concentration of DMSO as the experimental group is essential to distinguish the effects of the compound from those of the solvent.
-
Proper Storage: Store DMSO stock solutions in small aliquots at low temperatures (-20°C or -80°C) to prevent degradation and contamination.
-
Consider Cell Type Sensitivity: Be aware that different cell lines and primary cells have varying sensitivities to DMSO.[5][16]
-
Acknowledge Potential for Interference: Be mindful that even at low concentrations, DMSO can alter signaling pathways and gene expression.[18][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - American Chemical Society [acs.org]
- 3. This compound (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reachever.com [reachever.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. lifetein.com [lifetein.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms underlying this compound-induced cellular migration in human normal hepatic cells [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Role of Dimethyl Sulfoxide (DMSO) in Polymerase Chain Reaction (PCR) Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, the amplification of certain templates, particularly those with high Guanine-Cytosine (GC) content or complex secondary structures, can be challenging. Dimethyl sulfoxide (DMSO) is a potent organic solvent frequently employed as a PCR additive to enhance the amplification of such difficult templates. This document provides detailed application notes, experimental protocols, and quantitative data on the role of DMSO in PCR optimization, designed to assist researchers in achieving robust and specific amplification results.
DMSO primarily functions by disrupting the hydrogen bonds between complementary DNA strands. This action lowers the melting temperature (Tm) of the DNA, making it easier to denature templates with high GC content, which are held together by strong triple hydrogen bonds. Furthermore, by interfering with base pairing, DMSO helps to resolve secondary structures like hairpins and loops in the DNA template and primers, which can otherwise impede the progression of the DNA polymerase. This ultimately leads to improved primer annealing and increased PCR product yield and specificity.
Mechanism of Action
The enhancing effect of DMSO in PCR can be attributed to several key mechanisms:
-
Reduction of DNA Melting Temperature (Tm): DMSO intercalates into the DNA double helix, disrupting the hydrogen bonds between base pairs. This destabilization lowers the energy required to separate the DNA strands during the denaturation step of PCR.
-
Resolution of Secondary Structures: High GC content templates and primers are prone to forming stable intramolecular secondary structures (e.g., hairpins). DMSO minimizes these structures, making the primer binding sites more accessible and preventing polymerase stalling.[1]
-
Improved Primer Annealing: By reducing the complexity of the template and preventing premature re-annealing of the DNA strands, DMSO facilitates more specific and efficient binding of the primers to their target sequences.[1]
Quantitative Data on DMSO's Effects in PCR
The optimal concentration of DMSO is critical and must be determined empirically for each new combination of template and primers. While beneficial at lower concentrations, higher concentrations of DMSO can inhibit the activity of DNA polymerase.
Table 1: Effect of DMSO Concentration on Annealing Temperature (Ta)
| DMSO Concentration (%) | Approximate Reduction in Annealing Temperature (°C) | Reference(s) |
| 5 | 2.5 | [1] |
| 10 | 5.5 - 6.0 | [2][3][4] |
Table 2: General Recommendations for DMSO Concentration Based on GC Content
| GC Content of Template (%) | Recommended Starting DMSO Concentration (%) | Reference(s) |
| 45 - 52 | 0 (Standard PCR buffer may suffice) | [1] |
| > 55 | 3 - 10 | [1] |
| > 60 | 5.5 - 7 | [1] |
| 76 | 9 | [1] |
Table 3: Impact of DMSO on PCR Yield and Specificity (Qualitative Summary)
| DMSO Concentration | Effect on PCR Yield | Effect on PCR Specificity | Potential Issues | Reference(s) |
| Low (e.g., 1-3%) | May show slight to moderate improvement, especially for GC-rich templates. | Can improve specificity by reducing non-specific primer binding. | Insufficient to overcome significant secondary structures. | [5] |
| Optimal (e.g., 3-7%) | Significant increase in the yield of the desired product. | Markedly improved specificity with fewer non-specific bands. | [6][7][8] | |
| High (e.g., >10%) | Can lead to a decrease in PCR product yield. | May increase non-specific amplification due to excessive lowering of annealing temperature. | Inhibition of DNA polymerase activity.[9] | [1] |
A study on the amplification of a GC-rich (75.45%) region of the EGFR promoter found that a final concentration of 5% DMSO was optimal, yielding the desired amplicon without non-specific products.[10] Another study demonstrated that 3.75% (v/v) DMSO was most effective in increasing the amplification yield of large-sized DNA sequences (>200 bp).[6] Conversely, a study investigating PCR fidelity found that 2% DMSO did not significantly affect the yield or the proportion of mutations compared to standard PCR conditions.
Experimental Protocols
Protocol 1: Optimization of PCR with a DMSO Gradient
This protocol is designed to determine the optimal DMSO concentration for a new or challenging PCR assay.
1. Materials:
-
DNA Template
-
Forward and Reverse Primers
-
dNTPs
-
Taq DNA Polymerase (or other thermostable polymerase)
-
10X PCR Buffer
-
Molecular-grade DMSO
-
Nuclease-free water
2. Experimental Setup:
Prepare a master mix containing all PCR components except for DMSO and the DNA template. Aliquot the master mix into separate PCR tubes. Then, add the DNA template and varying concentrations of DMSO to each tube. A typical gradient might include 0%, 2%, 4%, 6%, 8%, and 10% final DMSO concentrations.
Table 4: Example Reaction Setup for a 25 µL Reaction Volume
| Component | Stock Concentration | Volume for 0% DMSO (µL) | Volume for 2% DMSO (µL) | Volume for 4% DMSO (µL) | Volume for 6% DMSO (µL) | Volume for 8% DMSO (µL) | Volume for 10% DMSO (µL) | Final Concentration |
| 10X PCR Buffer | 10X | 2.5 | 2.5 | 2.5 | 2.5 | 2.5 | 2.5 | 1X |
| dNTPs | 10 mM | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 200 µM |
| Forward Primer | 10 µM | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 0.5 µM |
| Reverse Primer | 10 µM | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 1.25 | 0.5 µM |
| Taq DNA Polymerase | 5 U/µL | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 | 1.25 U |
| DNA Template | Varies | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | Varies |
| DMSO | 100% | 0 | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 | 0-10% |
| Nuclease-free water | 18.25 | 17.75 | 17.25 | 16.75 | 16.25 | 15.75 | - | |
| Total Volume | 25 | 25 | 25 | 25 | 25 | 25 |
3. Thermal Cycling Conditions:
When incorporating DMSO, it is often necessary to adjust the annealing temperature. As a starting point, lower the annealing temperature by 3-5°C from the calculated optimal temperature without DMSO. A gradient PCR can also be performed to simultaneously optimize both the DMSO concentration and the annealing temperature.
Table 5: Example of a Three-Step PCR Program
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2-5 minutes |
| 30-40 Cycles: | ||
| Denaturation | 95 | 30 seconds |
| Annealing | 55-65 (or gradient) | 30 seconds |
| Extension | 72 | 1 minute/kb |
| Final Extension | 72 | 5-10 minutes |
| Hold | 4 | ∞ |
4. Analysis:
Analyze the PCR products by agarose gel electrophoresis. The optimal DMSO concentration will be the one that produces the highest yield of the specific target band with minimal or no non-specific products.
Visualizing the Workflow and Logic
Experimental Workflow for DMSO Optimization in PCR
Caption: Workflow for optimizing DMSO concentration in PCR.
Logical Relationship of DMSO's Effects in PCR
Caption: How DMSO overcomes common PCR challenges.
Troubleshooting
-
No or Low PCR Product:
-
The DMSO concentration may be too high, inhibiting the polymerase. Try a lower concentration range.
-
The annealing temperature may still be too high. Try a lower annealing temperature or a gradient.
-
The DNA template quality may be poor.
-
-
Non-specific Bands:
-
The DMSO concentration may be too high, causing excessive lowering of the annealing temperature and non-specific primer binding.[1] Reduce the DMSO concentration.
-
The annealing temperature is too low. Increase the annealing temperature.
-
-
Smearing of PCR Product:
-
This can be caused by very high concentrations of DMSO leading to polymerase errors or destabilization of the product. Optimize the DMSO concentration downwards.
-
Conclusion
DMSO is an invaluable tool for the optimization of challenging PCR amplifications, particularly for templates with high GC content or stable secondary structures. By understanding its mechanism of action and systematically optimizing its concentration, researchers can significantly improve the yield and specificity of their PCR assays. The protocols and data presented in this document provide a comprehensive guide for the effective use of DMSO in PCR optimization.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. neb.com [neb.com]
- 3. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
- 4. Optimizing Tm and Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Disposal of Dimethyl Sulfoxide (DMSO) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of dimethyl sulfoxide (DMSO) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.
Introduction to this compound (DMSO)
This compound is a highly polar, aprotic organic solvent with the chemical formula (CH₃)₂SO.[1] It is widely used in scientific research and the pharmaceutical industry due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[2] A key characteristic of DMSO is its ability to readily penetrate the skin and other biological membranes, which necessitates careful handling to prevent the absorption of dissolved hazardous substances.[3][4]
Health and Safety Information
Hazards Associated with DMSO
While DMSO itself has low toxicity, its primary hazard lies in its ability to act as a carrier for other dissolved chemicals, facilitating their absorption through the skin.[3][4] Direct contact with DMSO may cause skin irritation, redness, and a characteristic garlic-like odor on the breath.[5][6] Vapors can cause headaches, dizziness, and sedation at high concentrations.[6] It is also a combustible liquid.[5][7]
Incompatible Materials
DMSO can react violently with a variety of substances. It is crucial to avoid contact with:
Explosive decomposition can occur at its boiling point (189 °C) and can be catalyzed by acids or bases at lower temperatures.[2]
Quantitative Data
The following tables summarize the key physical, chemical, and safety data for DMSO.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₆OS | [1] |
| Molecular Weight | 78.13 g/mol | [1][9] |
| Appearance | Colorless, hygroscopic liquid or solid | [5][8] |
| Odor | Odorless to slight garlic-like | [6][8] |
| Boiling Point | 189 °C (372 °F) | [2][9] |
| Melting Point | 18.5 °C (65.3 °F) | [2] |
| Flash Point | 87 °C (188.6 °F) (closed cup) | [10] |
| Autoignition Temperature | 301 °C (573.8 °F) | [10] |
| Density | 1.100 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.42 mmHg at 20 °C | [6] |
| Solubility | Miscible with water, ethanol, acetone, ether, benzene, and chloroform. | [1][8] |
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit | Reference |
| OSHA PEL | None established | [3][11] |
| ACGIH TLV | None established | [11] |
| NIOSH REL | None established | [3] |
| MAK (Germany) | 50 ppm (160 mg/m³) | [5] |
Experimental Protocols
Protocol for Safe Handling and Storage of DMSO
4.1.1 Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended over nitrile gloves, which can degrade.[3] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[3]
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.[3]
4.1.2 Engineering Controls
-
Fume Hood: All work with DMSO, especially when heating or mixing with other substances, should be performed in a certified chemical fume hood to minimize inhalation of vapors.[12]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
4.1.3 Storage
-
Store DMSO in a cool, dry, and well-ventilated area away from incompatible materials.[8][12]
-
Keep containers tightly closed to prevent moisture absorption, as DMSO is hygroscopic.[8][12]
-
Store in a flammable liquids cabinet if available.[13]
Protocol for Spill Cleanup
4.2.1 Small Spills (less than 100 mL)
-
Evacuate: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the spill.[13]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water, and wipe dry with paper towels.[13]
-
Dispose: All contaminated materials, including gloves and paper towels, must be placed in the hazardous waste container.[13]
4.2.2 Large Spills (greater than 100 mL)
-
Evacuate: Immediately evacuate the laboratory and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Isolate: Close the laboratory doors and prevent entry.
-
Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.
Protocol for the Disposal of DMSO Waste
4.3.1 General Guidelines
-
Pure, uncontaminated DMSO waste should be collected in a clearly labeled, sealed container.
-
DMSO waste contaminated with other hazardous materials (e.g., carcinogens, heavy metals) must be segregated and labeled accordingly.
-
Never dispose of DMSO down the drain unless explicitly permitted by your institution's EHS and local regulations, and only for very dilute, non-hazardous solutions.[13]
-
The primary recommended disposal method for DMSO waste is incineration by a licensed hazardous waste disposal company.[12]
4.3.2 Laboratory-Scale Degradation of Aqueous DMSO Waste using Fenton's Reagent
This protocol is for the degradation of low concentrations of DMSO in aqueous solutions. This procedure must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous DMSO waste (concentration < 1% v/v)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous DMSO waste to 3 using sulfuric acid.[14] This is the optimal pH for the Fenton reaction.[14]
-
Addition of Iron(II) Sulfate: For every 1 liter of waste solution, add approximately 1.4 grams of Iron(II) sulfate heptahydrate (to achieve a concentration of 5 mM Fe²⁺).[14] Stir until dissolved.
-
Addition of Hydrogen Peroxide: Slowly and carefully add 6.8 mL of 30% hydrogen peroxide for every 1 liter of waste solution (to achieve a concentration of 60 mM H₂O₂).[14] The reaction is exothermic, so add the peroxide in small portions to control the temperature.
-
Reaction: Allow the solution to stir at room temperature for at least 2 hours to ensure complete degradation of the DMSO.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding sodium hydroxide.[15]
-
Disposal: The neutralized solution, containing primarily water, sulfate salts, and trace amounts of iron, may be suitable for drain disposal, pending verification with your institution's EHS guidelines.[15]
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling of DMSO.
Caption: A decision tree for responding to a DMSO spill in the laboratory.
References
- 1. byjus.com [byjus.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. labproservices.com [labproservices.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl sulfate [cdc.gov]
- 5. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]
- 6. This compound | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 67-68-5 [chemicalbook.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. westliberty.edu [westliberty.edu]
- 11. jacksmfg.com [jacksmfg.com]
- 12. DMSO disposal - General Lab Techniques [protocol-online.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Factors affecting degradation of this compound (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Troubleshooting & Optimization
identifying and mitigating DMSO interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by dimethyl sulfoxide (DMSO) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO so commonly used in biochemical assays?
A1: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, which is essential for creating stock solutions of test compounds for drug discovery and other biological research.[1][2] Its miscibility with water and cell culture media makes it convenient for use in aqueous assay environments.[1]
Q2: What are the primary mechanisms by which DMSO can interfere with biochemical assays?
A2: DMSO can interfere through several mechanisms:
-
Enzyme Conformational Changes: At higher concentrations, DMSO can perturb the natural conformation of enzymes, leading to a reversible decrease in catalytic activity.[3]
-
Direct Enzyme Inhibition: DMSO can act as a direct inhibitor, sometimes in a competitive or mixed-type non-competitive manner, depending on the enzyme and substrate.[4][5]
-
Alteration of Protein-Ligand Binding: DMSO can affect the kinetics of protein-ligand binding by altering the solvent viscosity and can also have subtle effects on the entropy of binding.[1][6][7]
-
Compound Precipitation: Test compounds dissolved in DMSO may precipitate when diluted into aqueous assay buffers, leading to inaccurate concentration-response data.[8][9]
-
Interference with Assay Signal: DMSO can directly interfere with the detection method, such as the fluorescence signal in some assays.
-
Effects on Cell-Based Assays: In cellular assays, DMSO can affect cell viability, proliferation, and signaling pathways, even at low concentrations.[4][10][11][12][13]
Q3: What is a typical final concentration of DMSO recommended for most assays?
A3: To minimize interference, the final concentration of DMSO in most assays should be kept as low as possible, ideally below 1%.[14][15] A concentration of 0.1% is often considered safe for many cell lines.[16] However, the tolerance to DMSO is assay- and cell-type-dependent, so it is crucial to perform a DMSO tolerance test.[15][17]
Q4: Are there any alternatives to DMSO for solubilizing compounds?
A4: Yes, several alternatives to DMSO exist, each with its own advantages and disadvantages. Some common alternatives include dimethylformamide (DMF), ethanol, methanol, and newer solvents like Cyrene™ and zwitterionic liquids (ZILs).[11][18][19][20] The choice of solvent depends on the compound's solubility and the specific requirements of the assay.
Troubleshooting Guides
Issue 1: My compound precipitates when I add it to the aqueous assay buffer.
Possible Cause: The compound has low solubility in the final aqueous environment, even though it is soluble in 100% DMSO. This is a common issue when diluting a DMSO stock solution into a buffer.[8][9]
Solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay and use that to maintain compound solubility.[8]
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a vigorously mixing solution to avoid localized high concentrations that can trigger precipitation.[9] Another technique is to place the DMSO stock in the cap of a microfuge tube containing the buffer, then quickly invert and vortex.[9]
-
Use a Different Solvent: If the compound remains insoluble, consider using an alternative solvent.[11]
-
Mild Heating: Gentle warming of the solution might help in some cases, but be cautious as this can affect protein stability.[8]
Issue 2: I'm seeing unexpected changes in my enzyme's activity that I suspect are due to DMSO.
Possible Cause: DMSO is directly affecting your enzyme's structure or function. This can manifest as a decrease in Vmax, a change in Km, or complete inactivation.[3][21]
Solutions:
-
Perform a DMSO Tolerance Test: Systematically vary the final DMSO concentration in your assay to determine the threshold at which it begins to interfere.[15][17][22]
-
Include Proper Controls: Always run a "vehicle control" containing the same concentration of DMSO as your test samples but without the compound.[16]
-
Characterize the Inhibition: If DMSO is acting as an inhibitor, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4][5] This will help in interpreting your results.
-
Use a DMSO-Perturbing Assay to Identify Non-specific Inhibitors: This novel assay technique uses varying concentrations of DMSO to distinguish between specific and promiscuous enzyme inhibitors.[2][3]
Issue 3: My fluorescence-based assay is giving inconsistent or noisy results.
Possible Cause: DMSO can interfere with fluorescence signals. For example, in Fluorescence Polarization (FP) assays, DMSO can affect the assay window and Z' factor.[23][24]
Solutions:
-
Check DMSO Tolerance of the Assay: Similar to enzyme assays, perform a DMSO tolerance test to find the optimal concentration that doesn't compromise the signal-to-noise ratio.[23][24][25]
-
Use Appropriate Controls: Include controls for buffer-only and tracer-only to properly calculate the G factor and for background subtraction.[26]
-
Optimize Assay Components: Re-evaluate the concentrations of your fluorescent probe and protein in the presence of the required DMSO concentration.
Issue 4: My cell-based assay shows high variability or unexpected biological responses.
Possible Cause: DMSO can have direct effects on cell health and signaling pathways, even at concentrations traditionally considered "safe".[10][11][12][13] These effects can be cell-line dependent.[10]
Solutions:
-
Determine the IC50 of DMSO for Your Cell Line: Before starting your experiments, determine the concentration of DMSO that inhibits 50% of cell growth for your specific cell line to establish a safe working range.[4]
-
Use Matched DMSO Concentrations in Controls: Ensure that your vehicle controls have the exact same final DMSO concentration as your experimental wells for each dilution of your test compound.[16]
-
Minimize Exposure Time: If possible, reduce the incubation time of cells with DMSO-containing media.
-
Be Aware of Signaling Pathway Modulation: Recognize that DMSO can modulate various signaling pathways, including NF-κB, MAPK, and PI3K/AKT.[3][10][11] This is a critical consideration when interpreting results from assays that measure these pathways.
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Enzyme Kinetic Parameters
| Enzyme | Substrate | DMSO Concentration | Effect on Km | Effect on kcat/KM | Reference |
| α-Chymotrypsin | AAF-AMC | 0-10 vol% | Slight increase | Decrease | [21] |
| α-Chymotrypsin | AAF-AMC | 20 vol% | Decrease to near baseline | ~80% decrease | [21] |
| Aldose Reductase | L-idose | Varied | Increase in apparent Ki | - | [5] |
| Aldose Reductase | HNE | Varied | Increase in apparent Ki' | - | [5] |
Table 2: IC50 Values of DMSO on Various Cancer Cell Lines at Different Time Points
| Cell Line | 24h IC50 (% v/v) | 48h IC50 (% v/v) | 72h IC50 (% v/v) | Reference |
| K562 | 3.70 ± 0.27 | 2.52 ± 0.25 | 2.86 ± 0.23 | [4] |
| HL-60 | 5.78 ± 0.49 | 2.47 ± 0.13 | 1.97 ± 0.11 | [4] |
| HCT-116 | 3.28 ± 0.18 | 2.93 ± 0.20 | 2.84 ± 0.208 | [4] |
| H929 | >10 | >10 | 0.207 ± 0.17 | [4] |
| MCF-7 | ~1.8 - 1.9 | ~1.8 - 1.9 | ~1.8 - 1.9 | [27] |
| RAW-264.7 | ~1.8 - 1.9 | ~1.8 - 1.9 | ~1.8 - 1.9 | [27] |
| HUVEC | ~1.8 - 1.9 | ~1.8 - 1.9 | ~1.8 - 1.9 | [27] |
Table 3: Properties of DMSO and Alternative Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Key Properties | Reference |
| DMSO | 189 | 18.5 | Aprotic, polar, dissolves a wide range of compounds. | [18] |
| Cyrene™ | 227 | -19 | Bio-based, aprotic, dipolar, similar solvation to DMSO. | [18] |
| Ethanol | 78.37 | -114 | Polar protic, commonly used, can have lower toxicity than DMSO at low concentrations. | [28] |
| Methanol | 64.7 | -97.6 | Polar protic, can be more toxic than ethanol. | [28] |
| Dimethylformamide (DMF) | 153 | -61 | Aprotic, polar, can be more toxic than DMSO. | [27] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in an Enzyme Assay
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer.
-
100% DMSO.
-
-
Create a DMSO Dilution Series in Assay Buffer:
-
Prepare a series of assay buffers containing final DMSO concentrations ranging from 0% to 10% (e.g., 0%, 0.1%, 0.5%, 1%, 2.5%, 5%, 7.5%, 10%).
-
-
Set up the Assay Plate:
-
For each DMSO concentration, set up triplicate wells.
-
Add the appropriate volume of the corresponding DMSO-containing buffer to each well.
-
Add the enzyme to each well at its final working concentration.
-
Include "no enzyme" controls for each DMSO concentration to measure background signal.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure Activity:
-
Incubate the plate at the optimal temperature for the required time.
-
Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Analyze Data:
-
Subtract the background signal from the corresponding wells.
-
Plot the enzyme activity (e.g., rate of product formation) as a function of the DMSO concentration.
-
Determine the highest DMSO concentration that does not significantly inhibit enzyme activity.
-
Protocol 2: Mitigating Compound Precipitation in a Cell-Based Assay
-
Prepare a High-Concentration Compound Stock in 100% DMSO:
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Prepare Serial Dilutions in 100% DMSO:
-
If a dose-response curve is required, perform serial dilutions of the compound stock in 100% DMSO, not in aqueous buffer.
-
-
Add Compound Directly to Cell Culture Medium:
-
Directly add a small volume of the DMSO stock (or its dilutions) to the cell culture medium in the assay plate, ensuring the final DMSO concentration remains below the predetermined tolerance level for the cells (e.g., <0.5%).[14]
-
For example, to achieve a 10 µM final compound concentration from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock to 1 mL of cell culture medium.
-
-
Ensure Rapid Mixing:
-
Immediately after adding the compound stock, gently mix the contents of the well to ensure rapid and uniform dispersion, preventing localized precipitation.
-
-
Include Vehicle Controls:
-
For each concentration of the test compound, prepare a corresponding vehicle control well containing the same final concentration of DMSO in the cell culture medium without the compound.[16]
-
Visualizations
Caption: Workflow for determining DMSO tolerance in a biochemical assay.
Caption: DMSO can modulate key signaling pathways initiated at the cell membrane.
Caption: Logical relationship of compound precipitation and mitigation strategies.
References
- 1. Cosolvent this compound Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. non-aqueous-zwitterionic-solvent-as-an-alternative-for-dimethyl-sulfoxide-in-the-life-sciences - Ask this paper | Bohrium [bohrium.com]
- 21. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 22. Figure 7. [An example of a DMSO...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 25. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 27. sid.ir [sid.ir]
- 28. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
strategies to prevent water absorption in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting water absorption in Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent water absorption in DMSO stock solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water absorption can significantly impact your experiments by:
-
Decreasing Compound Solubility: The presence of water in DMSO can reduce the solubility of many organic compounds, potentially leading to precipitation of your compound of interest.[3][4]
-
Altering Solvent Properties: Water changes the polarity and viscosity of DMSO, which can affect reaction kinetics and assay performance.[4]
-
Promoting Compound Degradation: For some compounds, the presence of water can accelerate degradation, compromising the integrity of your stock solution.[2]
-
Lowering the Freezing Point: Water in DMSO significantly lowers its freezing point, which can be a consideration for storage and handling.[4]
Q2: What are the ideal storage conditions for anhydrous DMSO and DMSO stock solutions?
A2: To minimize water absorption, store anhydrous DMSO and your stock solutions in a cool, dry, and dark place.[1][5] The container should be airtight, preferably made of glass, as some plastics can be reactive with DMSO.[5][6][7] It is also recommended to store the container in a desiccator to further protect it from atmospheric moisture.[8][9]
Q3: How can I tell if my DMSO has absorbed water?
A3: While visual inspection may not always reveal water contamination, a common indicator is the precipitation of your compound from a stock solution that was previously clear.[3] For a definitive measure of water content, analytical methods are required.
Q4: Can I use DMSO that has absorbed some water?
A4: The acceptable level of water depends on your specific application. For sensitive assays or compounds with low solubility, even small amounts of water can be detrimental.[3] A study on compound stability in a DMSO/water (90/10) mixture showed that 85% of the tested compounds were stable over a 2-year period at 4°C, suggesting that for some applications, a certain water content might be acceptable.[10] However, for most applications requiring anhydrous conditions, using "wet" DMSO is not recommended.
Q5: How do freeze-thaw cycles affect my DMSO stock solutions?
A5: Repeated freeze-thaw cycles can increase the likelihood of water absorption each time the container is opened in a humid environment.[11] This, in turn, can lead to compound precipitation.[4][12] To mitigate this, it is best to aliquot your stock solutions into smaller, single-use volumes.[8]
Troubleshooting Guides
Problem: My compound has precipitated out of my DMSO stock solution.
| Possible Cause | Troubleshooting Step |
| Water Absorption | Confirm water content using an appropriate analytical method (see Experimental Protocols). If significant water is present, consider drying the DMSO or preparing a fresh stock solution with new, anhydrous DMSO. Low-energy sonication may help redissolve precipitated compounds.[3] |
| Exceeded Solubility Limit | The concentration of your stock solution may be too high. Try preparing a more dilute solution. |
| Temperature Fluctuations | Ensure consistent storage temperature. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[11] |
| Compound Instability | The compound itself may be unstable in DMSO over time. Prepare fresh stock solutions more frequently and store them under optimal conditions. |
Problem: I suspect my anhydrous DMSO has been compromised.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Review your storage procedures. Ensure containers are airtight and stored in a dry environment, preferably in a desiccator.[6][9] |
| Frequent Opening of the Main Bottle | Aliquot the main stock of anhydrous DMSO into smaller, working volumes to minimize exposure of the entire stock to the atmosphere. |
| Contaminated Pipette Tips | Always use fresh, dry pipette tips when handling anhydrous DMSO. |
Quantitative Data Summary
Table 1: Impact of Water on the Freezing Point of DMSO
| DMSO Concentration (w/w %) | Freezing Point (°C) |
| 100% | 18.5 |
| 67% | -73 |
Data sourced from Ziath.[4]
Table 2: Example of Water Absorption in Different Solvents over 7 Days
| Solvent | Initial Water Content (ppm) | Water Content after 7 Days (ppm) |
| DMSO | 160 - 170 | 1,080 - 1,130 |
| NMP | 130 - 150 | 12,090 - 17,000 |
| 25% 3/NMP (w/w) | 160 - 200 | 6,500 - 8,600 |
This table illustrates the hygroscopic nature of DMSO compared to other solvents. Data from a study on a DMSO substitute.[13]
Table 3: Water Determination in Various DMSO Sample Volumes using Karl Fischer Titration
| DMSO Sample Volume (mL) | Detected Water Content (%) |
| 1.0 | 0.044 |
| 2.0 | 0.038 |
| 5.0 | 0.021 |
| 10.0 | 0.019 |
| 20.0 | 0.017 |
This table shows that the detected water content can be influenced by the sample volume in Karl Fischer titration.[14][15]
Experimental Protocols
Protocol 1: Drying "Wet" DMSO using Molecular Sieves
This protocol describes a common method for removing water from DMSO.
-
Activate Molecular Sieves: Place Linde type 4A molecular sieves in a heat-resistant glass container.[16] Heat them in an oven at a minimum of 180°C for several hours, or until they glow if using a microwave, to remove any absorbed water.[16] Allow the sieves to cool down in a desiccator.
-
Add Sieves to DMSO: Add the activated molecular sieves to the "wet" DMSO in a dry, airtight glass container. A common recommendation is to use about 10% (w/v) of molecular sieves.
-
Incubate: Allow the DMSO to stand over the molecular sieves for at least 24 hours to ensure thorough drying.[17]
-
Decant or Filter: Carefully decant or filter the dried DMSO into a new, dry, airtight container.
-
Storage: Store the dried DMSO over a small amount of freshly activated molecular sieves to maintain its anhydrous state.[18]
Protocol 2: Measuring Water Content in DMSO using Karl Fischer Titration
Karl Fischer (KF) titration is a standard method for determining water content. However, it's important to note that DMSO can interfere with the KF reaction, so specific procedures should be followed.[14][19]
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is often more effective for samples with less than 1% w/w water.[19]
-
Reagent Preparation: Introduce the appropriate KF reagent (e.g., Hydranal-Methanol Rapid) into the titration vessel and titrate to dryness.[14][15]
-
Sample Introduction: Add a small, precisely measured amount of the DMSO sample (ideally no more than 1 mL) to the titration vessel.[14][20]
-
Titration: Titrate the sample with the KF titrant (e.g., Hydranal-Composite 5) until the endpoint is reached.[14][15]
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed. Be aware that a recovery factor may need to be applied when using the volumetric KF method due to interference from DMSO.[19]
Visualizations
Caption: Workflow for proper storage and handling of DMSO to prevent water absorption.
Caption: Decision tree for troubleshooting suspected water contamination in DMSO.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. dmsostore.com [dmsostore.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. ziath.com [ziath.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solstice Research Chemicals [lab.solstice.com]
- 15. fishersci.se [fishersci.se]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pages2.honeywell.com [pages2.honeywell.com]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate common artifacts associated with the use of Dimethyl Sulfoxide (DMSO) in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue with using DMSO for compound storage in HTS?
A1: The most prevalent issue is DMSO's hygroscopic nature, meaning it readily absorbs water from the atmosphere.[1][2] This water absorption can lead to several problems, including a decrease in the actual compound concentration, compound precipitation, and reduced reproducibility of biological data.[1][2][3]
Q2: What is a safe concentration of DMSO to use in cell-based assays?
A2: The safe concentration of DMSO is highly cell-type dependent. However, for most cell culture applications, the maximum recommended DMSO concentration is 0.5%.[4][5] Concentrations below 1% are often considered non-toxic, but even concentrations as low as 0.1% can induce significant changes in gene expression and cellular processes.[6][7][8] It is always best practice to determine the specific tolerance of your cell line with a dose-response curve.
Q3: Can DMSO interfere with my assay readout directly?
A3: Yes, DMSO can directly interfere with various assay technologies. It can inhibit or stabilize enzymes, interfere with fluorescent and luminescent reporters, and alter protein-protein interactions.[9][10][11] For example, DMSO concentrations above 2-4% can significantly inhibit firefly luciferase activity, while Renilla luciferase is even more sensitive.[9]
Q4: What are "edge effects" and how does DMSO contribute to them?
A4: Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells.[12] This is often caused by increased evaporation of media and DMSO from the outer wells, leading to higher effective concentrations of salts, media components, and the test compound, which can impact cell growth and assay performance.[12][13]
Q5: How can I tell if my compound is precipitating out of the DMSO stock?
A5: Compound precipitation can be a significant issue, leading to inaccurate concentration measurements and false negatives in screening data.[14][15] Precipitation can be caused by the hygroscopic uptake of water, freeze-thaw cycles, or exceeding the compound's solubility limit.[3][14] Visual inspection for particulates is a first step, but more rigorous methods may be required to detect microprecipitates.[15]
Troubleshooting Guides
Section 1: Compound and Solvent Integrity Issues
This section addresses problems related to the physical properties of DMSO as a solvent and its impact on compound stability.
Problem: Inconsistent assay results and loss of compound potency over time.
This issue is often linked to the hydration of DMSO stocks and subsequent compound precipitation.
Troubleshooting Steps:
-
Question: My compound library is showing variable activity, and some hits are not reproducible. What could be the cause?
-
Answer: The primary cause is likely the absorption of atmospheric water by your DMSO stock solutions.[1][2] DMSO is highly hygroscopic, and water absorption dilutes your compound and can cause compounds with poor solubility to precipitate.[1][3] This variability is more pronounced with frequent use of the library plates.[1]
-
-
Question: How can I prevent water absorption in my DMSO stock plates?
-
Answer: Proper storage is critical. Store plates in a dry, inert atmosphere.[16] One effective method involves placing plates in a storage pod with anhydrous DMSO and purging with nitrogen.[1] Limiting the number of freeze-thaw cycles is also crucial, as this process can enhance precipitation, especially in "wet" DMSO.[3]
-
-
Question: I suspect my compound has precipitated. How can I resolubilize it?
-
Answer: While challenging, some techniques can help. Sonication is one method that can aid in redissolving precipitated compounds.[3] However, the best practice is to prevent precipitation in the first place by managing water content and storing compounds at appropriate concentrations.[16] Storing compounds dry and solubilizing them just before use is an alternative strategy.[16]
-
Experimental Protocol 1: Rejuvenating Hydrated DMSO Library Plates
This protocol is adapted from a method to remove absorbed water from HTS library plates.[1]
Objective: To remove water from DMSO stock solutions to restore original compound concentration and solubility.
Methodology:
-
Prepare a DMSO-rich environment by placing a container of anhydrous DMSO within a larger, sealable compound storage pod.
-
Place the hydrated HTS library plates inside the storage pod.
-
Purge the pod with an inert gas, such as nitrogen, to displace moist air.
-
Seal the pod and incubate for up to 3 days.
-
During incubation, the anhydrous DMSO will absorb the water vapor from the atmosphere within the pod, effectively drying the DMSO in the library plates.
-
Quantification via methods like evaporative light scattering detection (ELSD) can be used to confirm the increase in solution molarity post-treatment.[1]
Diagram 1: Workflow for Managing Compound Stock Integrity
Caption: Workflow for maintaining compound integrity in DMSO and troubleshooting precipitation issues.
Section 2: Assay-Specific Interference
This section covers artifacts arising from the direct interaction of DMSO with assay components.
Problem: Unexpected inhibition or signal quenching in biochemical or cell-based assays.
DMSO can directly affect assay performance, most notably in cell viability and luciferase-based reporter assays.
Troubleshooting Steps:
-
Question: My cell viability is decreasing even in control wells. Could DMSO be the cause?
-
Answer: Yes, DMSO can be cytotoxic in a dose- and time-dependent manner.[17] While concentrations below 1% are often tolerated, some cell lines are more sensitive.[6][8] For example, one study found that 2% DMSO caused a significant 28.9% decrease in the viability of BSR cells after 72 hours.[6] It is essential to run a DMSO toxicity curve for your specific cell line and incubation time.
-
-
Question: I'm using a luciferase reporter assay and observing lower signal than expected. Is DMSO known to interfere?
-
Answer: Yes, DMSO can inhibit luciferase enzymes.[9] Firefly luciferase activity is generally robust up to about 4% DMSO, but Renilla luciferase is more sensitive, with inhibition seen at concentrations as low as 2%.[9] Some studies recommend keeping the final DMSO concentration under 1% to avoid a reduction in bioluminescence.[9]
-
-
Question: How do I perform a proper DMSO control for my HTS campaign?
-
Answer: Your negative controls should contain the same final concentration of DMSO as your test wells.[18] This allows you to account for any baseline effects of the solvent on your assay system. Positive controls should also be run at the same DMSO concentration to ensure their activity is not affected by the solvent.[18]
-
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Type | DMSO Concentration | Exposure Time | Effect on Viability | Citation |
| BSR Cells | < 1% | 72 hours | No decrease; slight increase observed. | [6] |
| BSR Cells | 2% | 72 hours | 28.9% decrease in viability. | [6] |
| Human Apical Papilla Cells | 1% | 72 hours | Significant reduction; considered cytotoxic. | [8] |
| Human Apical Papilla Cells | 5% | 24-72 hours | Consistently cytotoxic (>30% viability reduction). | [8] |
| Mouse Embryonic Fibroblasts | 1% | N/A | Significantly decreased cell survival to 73%. | [4] |
| Cancer Cells (Lung/Breast) | 1-10% | N/A | Gradual decrease in cell count with increasing concentration. | [17] |
Table 2: Effect of DMSO on Luciferase Assay Activity
| Luciferase Type | DMSO Concentration | Effect on Activity | Citation |
| Firefly Luciferase | Up to 4% | No substantial effect. | [9] |
| Renilla Luciferase | Up to 2% | No effect. | [9] |
| Renilla Luciferase | > 1% | Bioluminescence reduction observed. | [9] |
Experimental Protocol 2: Determining DMSO Tolerance in a Cell-Based Assay
Objective: To determine the maximum concentration of DMSO that can be used in a specific cell-based assay without causing significant cytotoxicity or assay interference.
Methodology:
-
Plate cells at the desired density in a 96- or 384-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your cell culture medium, typically ranging from 10% down to 0.01% (v/v), including a "no DMSO" control.
-
Replace the medium in the cell plates with the medium containing the different DMSO concentrations. Ensure the final volume is consistent across all wells.
-
Incubate the plates for the intended duration of your HTS assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion).
-
Plot the cell viability (%) against the DMSO concentration.
-
Determine the highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains >90% viability compared to the no-DMSO control). This is your maximum tolerable concentration for the screening campaign.
Section 3: Unintended Biological Effects
This section addresses how DMSO, even at low concentrations, can alter cellular physiology and lead to misleading results.
Problem: Observing unexpected changes in gene expression or signaling pathways that are not related to the test compound.
DMSO is not biologically inert and can induce widespread changes in cellular function.
Troubleshooting Steps:
-
Question: Can the DMSO vehicle control induce biological changes in my cells?
-
Question: What specific cellular pathways are known to be affected by DMSO?
-
Answer: DMSO has been shown to impact numerous pathways. It can affect chromatin organization, DNA repair, and cell cycle processes.[7] It also has anti-inflammatory properties and can modulate signaling pathways such as NF-κB and TNF-α.[11][21] Furthermore, it can induce changes in the epigenetic landscape, including DNA methylation and histone modification.[7][22][23]
-
-
Question: How can I minimize the biological impact of DMSO in my experiments?
-
Answer: The most effective strategy is to use the lowest possible concentration of DMSO that maintains compound solubility.[5] Always include a vehicle-only control (cells treated with the same final concentration of DMSO as the compound-treated cells) to serve as a proper baseline for comparison.[18] When analyzing results, be aware of known DMSO-induced effects on your pathways of interest to avoid misinterpreting a solvent effect as a compound effect.
-
Table 3: Summary of DMSO-Induced Cellular Changes
| Biological Process | Observation | DMSO Concentration | Citation |
| Gene Expression | >2000 differentially expressed genes. | 0.1% | [7][19] |
| Epigenetics | Disruption of DNA methylation mechanisms. | 0.1% | [7][22] |
| Histone Modification | Genome-wide changes in H3K4me3 and H3K27ac. | N/A | [23] |
| Signal Transduction | Significant effects on signaling pathways. | 0.1% | [7] |
| TNF-α Pathway | Attenuates TNF-α-induced cytokine secretion. | >1% | [11] |
| Cytoskeleton | Downregulates genes related to cytoskeletal organization. | N/A | [23] |
Diagram 2: DMSO's Impact on Cellular Processes
Caption: Overview of how DMSO can induce unintended biological and assay-related artifacts.
Section 4: Data Analysis and Quality Control
This section provides guidance on correcting for DMSO-related artifacts during data processing.
Problem: High variability across a plate or between plates, making hit identification difficult.
Systematic errors introduced by DMSO require specific data normalization strategies.
Troubleshooting Steps:
-
Question: My plates show a distinct "edge effect" where outer wells have higher or lower values. How do I correct for this?
-
Answer: This is often due to DMSO and media evaporation.[13] One common practice is to avoid using the outer 36 or 60 wells of a 384-well plate, though this reduces capacity.[12] Alternatively, using specialized plates with moats that can be filled with sterile liquid helps create a humidified barrier to minimize evaporation.[12] For data correction, normalization methods like B-score or Loess fitting can help reduce systematic row, column, and edge effects.[18]
-
-
Question: What is the best way to normalize my HTS data to account for plate-to-plate variability?
-
Answer: Normalization should be based on in-plate controls.[18] The use of negative controls (e.g., DMSO only) and positive controls (a known inhibitor/activator) on every plate allows you to calculate metrics like the Z'-factor, which assesses assay quality.[18] Methods that use a scattered layout of controls across the plate combined with a polynomial least squares fit (like Loess) can effectively reduce spatial bias.[18]
-
Diagram 3: Logical Flow for HTS Data Normalization
References
- 1. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Residual DMSO Removal from Experimental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual dimethyl sulfoxide (DMSO) from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual DMSO from my samples?
A1: Residual DMSO can interfere with downstream applications. For instance, in cell-based assays, it can affect cell viability and function. In analytical techniques like NMR and mass spectrometry, it can mask signals from the compound of interest and interfere with accurate quantification.[1] For drug development, regulatory agencies have strict limits on residual solvents in final pharmaceutical products.[2]
Q2: What are the most common methods for removing DMSO?
A2: The most widely used techniques for DMSO removal include lyophilization (freeze-drying), solvent evaporation (using a rotary or centrifugal evaporator), solid-phase extraction (SPE), liquid-liquid extraction, and dialysis. The best method for your experiment will depend on the properties of your sample, the required level of purity, and the available equipment.[2][3]
Q3: My compound is sensitive to high temperatures. Which DMSO removal methods are most suitable?
A3: For heat-sensitive compounds, it is best to avoid methods that require high temperatures, such as traditional rotary evaporation at atmospheric pressure.[2] More suitable techniques include lyophilization, centrifugal evaporation under vacuum (which allows for lower temperatures), and solid-phase extraction.[4][5]
Q4: I have a very small sample volume. Which method is recommended to minimize sample loss?
A4: For small sample volumes, methods that minimize transfer steps are ideal to maximize recovery. Centrifugal evaporators that can process samples directly in vials are a good option.[3] Solid-phase extraction can also be performed with small-volume cartridges to minimize loss.
Comparison of DMSO Removal Techniques
The following table summarizes key quantitative parameters for the most common DMSO removal techniques to facilitate method selection.
| Technique | Final DMSO Concentration | Sample Recovery | Processing Time | Throughput |
| Lyophilization (Freeze-Drying) | < 0.1% (with optimization) | > 90% | 24 - 72 hours | High |
| Solvent Evaporation (Centrifugal) | < 0.5% | > 85% | 1 - 4 hours | High |
| Solid-Phase Extraction (SPE) | < 0.1% | > 95% | < 1 hour | Low to Medium |
| Liquid-Liquid Extraction | 0.5% - 2% | 70% - 90% | < 1 hour | Low |
| Dialysis (for macromolecules) | < 1% | > 90% | 12 - 48 hours | Low to Medium |
Note: The values presented are typical estimates and can vary significantly depending on the specific experimental conditions, sample properties, and equipment used.
Experimental Protocols & Troubleshooting Guides
Lyophilization (Freeze-Drying)
Best For: Heat-sensitive and aqueous samples.
Experimental Protocol:
-
Sample Preparation: If your sample is in a high concentration of DMSO, dilute it with water or a suitable buffer to a final DMSO concentration of 10% or less. This is crucial as high concentrations of DMSO can lower the freezing point of the sample significantly, making it difficult to lyophilize.[6]
-
Freezing: Freeze the sample completely. For samples containing DMSO, a temperature of -80°C is recommended to ensure it is fully frozen.
-
Lyophilization: Place the frozen sample on a pre-chilled lyophilizer. Set the collector temperature to at least -50°C and apply a vacuum of <100 mTorr.
-
Primary Drying: During this phase, the frozen solvent will sublimate. This is the longest phase of the process.
-
Secondary Drying: After all the ice has sublimated, the temperature can be gradually increased to remove any remaining unfrozen water molecules.
-
Completion: The process is complete when the sample is a dry, powdered, or crystalline material.
Troubleshooting Guide: Lyophilization
-
Issue: The sample melts during lyophilization.
-
Cause: The sample was not completely frozen, or the shelf temperature is too high. High concentrations of DMSO can depress the freezing point.[6]
-
Solution: Ensure the sample is frozen solid before starting. Pre-chill the lyophilizer shelves. If the issue persists, dilute the initial sample with more water to lower the DMSO concentration.
-
-
Issue: Incomplete DMSO removal.
-
Cause: The vacuum was not low enough, or the drying time was insufficient.
-
Solution: Ensure your vacuum pump is pulling a sufficient vacuum. Extend the primary and secondary drying times. For stubborn samples, a second lyophilization cycle (re-dissolving the sample in water and freeze-drying again) may be necessary.[7]
-
Workflow for Lyophilization
Solvent Evaporation (Centrifugal Evaporation)
Best For: Rapid removal of DMSO from multiple small-volume samples.
Experimental Protocol:
-
Sample Loading: Place your samples in appropriate vials or tubes and load them into the rotor of the centrifugal evaporator.
-
Set Parameters: Set the desired temperature and vacuum level. For DMSO, a temperature of 40-60°C and a vacuum of <1 mbar are typically effective.[4]
-
Evaporation: Start the evaporator. The combination of centrifugation, heat, and vacuum accelerates the evaporation of DMSO while preventing bumping.[8]
-
Monitoring: Monitor the samples until all the solvent has evaporated.
-
Completion: Once the samples are dry, stop the evaporator and retrieve your samples.
Troubleshooting Guide: Centrifugal Evaporation
-
Issue: Foaming or bumping of the sample.
-
Cause: The vacuum is applied too quickly, or the temperature is too high for the specific sample.
-
Solution: Reduce the rate at which the vacuum is applied. Lower the temperature setting. Some modern evaporators have built-in anti-bumping features.
-
-
Issue: Low sample recovery.
-
Cause: The sample may be volatile and co-evaporate with the DMSO.
-
Solution: Use a lower temperature and a less aggressive vacuum. Consider using a cold trap to recover any volatile sample.
-
Decision Tree for Evaporation Issues
Solid-Phase Extraction (SPE)
Best For: Non-polar to moderately polar compounds that can be retained on a solid support.
Experimental Protocol:
-
Cartridge Selection: Choose an SPE cartridge with a stationary phase that will retain your compound of interest while allowing DMSO to pass through. C18 cartridges are a common choice for non-polar compounds.
-
Conditioning: Condition the cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with water or a buffer that mimics your sample's matrix.
-
Sample Loading: Dilute your DMSO sample with water and load it onto the cartridge. The DMSO and water will pass through, while your compound is retained.[7]
-
Washing: Wash the cartridge with water to remove any remaining traces of DMSO.
-
Elution: Elute your compound from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Final Evaporation: Evaporate the elution solvent to obtain your purified, DMSO-free sample.
Troubleshooting Guide: SPE
-
Issue: Low recovery of the target compound.
-
Cause: The compound may not be retained strongly enough by the stationary phase, or the elution solvent may not be strong enough to release it.
-
Solution: Select a different SPE cartridge with a more appropriate stationary phase. Optimize the pH of your sample and wash solutions. Use a stronger elution solvent.[9]
-
-
Issue: DMSO is still present in the final sample.
-
Cause: The washing step was insufficient.
-
Solution: Increase the volume of the water wash. Ensure the wash is performed thoroughly before elution.
-
Workflow for Solid-Phase Extraction
Liquid-Liquid Extraction
Best For: Non-polar compounds that are insoluble in water.
Experimental Protocol:
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which your compound is highly soluble (e.g., ethyl acetate, diethyl ether).
-
Extraction: Dilute your DMSO sample with a large volume of water in a separatory funnel. Add the organic solvent.
-
Washing: Shake the funnel vigorously and allow the layers to separate. The DMSO will partition into the aqueous layer. Drain the aqueous layer. Repeat the wash with fresh water or a brine solution multiple times (at least 3-5 times) to ensure complete removal of DMSO.[10]
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporation: Filter off the drying agent and evaporate the organic solvent to obtain your compound.
Troubleshooting Guide: Liquid-Liquid Extraction
-
Issue: Formation of an emulsion.
-
Cause: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Issue: Low product yield.
-
Cause: Your compound may have some solubility in the aqueous phase, leading to loss during the washing steps.
-
Solution: Minimize the number of washes while still ensuring adequate DMSO removal. Back-extraction of the combined aqueous layers with fresh organic solvent can help recover some of the lost product.
-
Dialysis
Best For: Macromolecules such as proteins and nucleic acids.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your macromolecule of interest but large enough to allow DMSO to pass through freely.
-
Sample Loading: Load your sample into the dialysis tubing or cassette.
-
Dialysis: Place the dialysis bag/cassette in a large volume of a suitable buffer (at least 200 times the sample volume).[11]
-
Buffer Changes: Allow the dialysis to proceed for several hours with gentle stirring. Change the buffer multiple times (e.g., after 2 hours, 4 hours, and then overnight) to ensure complete removal of DMSO.[11]
-
Sample Recovery: After the final buffer exchange, remove the sample from the dialysis tubing/cassette.
Troubleshooting Guide: Dialysis
-
Issue: Sample loss.
-
Cause: The MWCO of the dialysis membrane may be too large, allowing your macromolecule to leak out.
-
Solution: Use a dialysis membrane with a smaller MWCO.
-
-
Issue: Sample dilution.
-
Cause: Water can move into the dialysis bag due to osmotic pressure if the solute concentration inside the bag is high.
-
Solution: If sample concentration is critical, consider using a concentration step (e.g., centrifugal concentrators) after dialysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 3. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 4. Effective Removal of DMSO from Stored Samples | Technology Networks [technologynetworks.com]
- 5. How Do You Evaporate Dmso Solvent? Master Gentle, High-Vacuum Techniques For Sensitive Samples - Kintek Solution [kindle-tech.com]
- 6. labconco.com [labconco.com]
- 7. researchgate.net [researchgate.net]
- 8. scientistlive.com [scientistlive.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. quora.com [quora.com]
- 11. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Managing the Exothermic Reaction of Mixing DMSO with Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction that occurs when mixing dimethyl sulfoxide (DMSO) with aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does mixing DMSO with water generate heat?
A1: The mixing of DMSO and water is an exothermic process due to the formation of strong hydrogen bonds between DMSO and water molecules. The sulfoxide group in DMSO is a strong hydrogen bond acceptor, leading to a highly ordered structure in the mixture and the release of energy as heat.
Q2: At what concentrations is the heat generation most significant?
A2: The exothermic reaction is most pronounced at DMSO concentrations between 30% and 70% (v/v) in water, with the maximum heat release occurring at a mole fraction of approximately 0.3 to 0.4 for DMSO.[1] Binary mixtures of water and DMSO at DMSO concentrations above 25%-30% vol/vol DMSO generate heat when mixed.[2]
Q3: What are the primary safety concerns when mixing DMSO and aqueous solutions?
A3: The primary safety concern is the rapid increase in temperature, which can lead to boiling and splashing of the solution. This poses a risk of thermal burns and exposure to potentially hazardous chemicals dissolved in the DMSO. Additionally, the increased temperature can affect the stability of dissolved compounds.
Q4: What personal protective equipment (PPE) should be worn when mixing DMSO and water?
A4: It is essential to wear appropriate PPE, including chemical-resistant gloves (butyl rubber gloves are recommended as nitrile gloves can degrade), a lab coat, and tight-fitting protective eyewear or a face shield.[3]
Q5: How does the presence of salts or buffers in the aqueous solution affect the exothermic reaction?
A5: The presence of salts or buffers can alter the heat of mixing. The extent of this effect depends on the specific ions and their concentration. It is crucial to perform a small-scale test mix to assess the heat generation when using buffered or saline solutions for the first time.
Troubleshooting Guide
Problem 1: The solution becomes excessively hot and starts to boil during mixing.
-
Cause: The rate of addition of one component to the other is too fast, or the initial temperature of the components is too high.
-
Solution:
-
Immediately stop the addition and allow the solution to cool.
-
If safe to do so, place the mixing vessel in an ice bath to help dissipate the heat.
-
Resume addition at a much slower rate, allowing time for the heat to dissipate between additions.
-
For larger volumes, consider pre-chilling the aqueous component before mixing.
-
Problem 2: A precipitate forms when I dilute my DMSO stock solution with an aqueous buffer.
-
Cause: The compound dissolved in your DMSO stock is not soluble in the final aqueous/DMSO mixture. The addition of water can decrease the solvating power of DMSO for some organic compounds.
-
Solution:
-
Try a stepwise dilution: instead of adding the DMSO stock directly to the full volume of aqueous buffer, add the buffer to the DMSO stock in small increments with vigorous stirring.[4]
-
Consider using a co-solvent. For example, combinations like 10% DMSO/10% Tween 80/80% water or 10% ethanol/40% PEG/50% water can improve solubility for some compounds.[3]
-
Perform a solubility test with a small amount of the compound in different solvent mixtures before preparing the bulk solution.[5]
-
Problem 3: The final concentration of my DMSO solution seems incorrect, although I followed the dilution protocol.
-
Cause: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. If your stock DMSO has absorbed water, its effective concentration will be lower than stated.
-
Solution:
-
Store DMSO in airtight containers in a cool, dry place, away from light.[3]
-
Use a fresh, unopened bottle of DMSO for critical applications or verify the water content of your current stock if you suspect it has been compromised.
-
Minimize the time the stock DMSO container is open to the atmosphere.
-
Problem 4: I observe an unexpected color change or gas evolution during mixing.
-
Cause: This could indicate a chemical reaction between DMSO and a component in your aqueous solution, potentially catalyzed by the heat generated. Some substances can lower the decomposition temperature of DMSO.
-
Solution:
-
Stop the procedure immediately and handle it as a potentially hazardous unknown reaction.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully review the composition of your aqueous solution for any reactive species.
-
Consult relevant safety data sheets (SDS) for all components.
-
Data Presentation
Table 1: Approximate Heat of Mixing for DMSO and Water at 32°C
| Mole Fraction DMSO | % DMSO (v/v) (approx.) | Heat of Mixing (Calories/mole of solution) |
| 0.0 | 0% | 0 |
| 0.1 | 23% | -250 |
| 0.2 | 41% | -450 |
| 0.3 | 55% | -580 |
| 0.4 | 67% | -620 |
| 0.5 | 76% | -600 |
| 0.6 | 84% | -520 |
| 0.7 | 90% | -400 |
| 0.8 | 95% | -280 |
| 0.9 | 98% | -150 |
| 1.0 | 100% | 0 |
Data is estimated from the graphical representation in the "Heat of Mixing of DMSO – H2O System at 32°C" from gChem Global.[1]
Experimental Protocols
Protocol 1: Safe Dilution of Concentrated DMSO with an Aqueous Solution
Objective: To safely prepare a diluted solution of DMSO in an aqueous medium while managing the exothermic reaction.
Materials:
-
Concentrated DMSO (e.g., >99%)
-
Aqueous solution (e.g., deionized water, PBS, cell culture medium)
-
Appropriate glass container (e.g., beaker, flask) of a size that the final volume does not exceed 50% of the container's capacity.
-
Stir plate and magnetic stir bar
-
Ice bath (recommended, especially for larger volumes)
-
Thermometer or temperature probe
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles.
Procedure:
-
Preparation:
-
Ensure the work area is well-ventilated.
-
Don all required PPE.
-
Place the aqueous solution in the glass container with a magnetic stir bar.
-
If preparing a large volume or a concentration between 30-70% DMSO, place the container in an ice bath on the stir plate.
-
Measure the required volume of the aqueous solution.
-
Measure the required volume of concentrated DMSO in a separate, appropriate container.
-
-
Mixing:
-
Begin stirring the aqueous solution at a moderate speed.
-
Slowly add the concentrated DMSO to the stirring aqueous solution dropwise or in a very slow stream.
-
Monitor the temperature of the solution continuously. If the temperature rises rapidly, pause the addition and allow the solution to cool before proceeding.
-
Continue the slow addition until all the DMSO has been added.
-
-
Final Steps:
-
Allow the solution to continue stirring for a few minutes to ensure homogeneity.
-
If an ice bath was used, remove the container and allow the solution to reach the desired final temperature.
-
Label the container with the final concentration of DMSO and the date of preparation.
-
Mandatory Visualizations
Caption: The exothermic reaction of mixing DMSO and water.
Caption: Workflow for the safe mixing of DMSO and aqueous solutions.
References
Validation & Comparative
The Critical Role of DMSO Vehicle Control in Validating Experimental Results
In the realm of drug discovery and biomedical research, the accurate interpretation of experimental data is paramount. When testing the efficacy of novel compounds, it is crucial to distinguish the biological effects of the compound from any potential effects of the solvent used to deliver it. Dimethyl sulfoxide (DMSO) is a widely utilized solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1] However, DMSO is not biologically inert and can exert its own effects on cellular processes, making a well-designed vehicle control group an indispensable component of any rigorous experiment.[2][3] This guide provides a comparative framework for validating experimental results using a DMSO vehicle control, complete with experimental protocols and data presentation.
The Importance of the DMSO Vehicle Control
A vehicle control group consists of cells or animals treated with the same concentration of the solvent (in this case, DMSO) as the experimental group, but without the test compound.[4][5] This control is essential for several reasons:
-
Isolating the Compound's Effect: It allows researchers to attribute any observed biological changes directly to the test compound, rather than the solvent.[4]
-
Identifying Off-Target Effects of the Solvent: DMSO has been shown to influence various cellular processes, including cell growth, differentiation, and gene expression.[1][3] It can also impact signaling pathways, such as the NF-κB and MAPK pathways.[6][7] Without a vehicle control, these solvent-induced effects could be mistakenly attributed to the test compound.
-
Ensuring Data Integrity: The inclusion of a DMSO vehicle control is a hallmark of robust experimental design and is often a requirement for publication in peer-reviewed journals.
Even at very low concentrations, DMSO can have broad and heterogeneous effects on targetable signaling proteins.[2] Therefore, it is critical to carefully evaluate these off-target effects in pre-clinical drug screening and testing.
Comparative Analysis of a Test Compound and DMSO Vehicle Control
To illustrate the importance of the vehicle control, consider a hypothetical experiment evaluating the effect of a novel kinase inhibitor, "Compound X," on the viability of a cancer cell line.
Quantitative Data Summary
The following table summarizes the results of a cell viability assay (e.g., MTT assay) after 48 hours of treatment.
| Treatment Group | Concentration | Average Cell Viability (%) | Standard Deviation |
| Untreated Control | - | 100 | 4.5 |
| DMSO Vehicle Control | 0.1% | 98.2 | 5.1 |
| Compound X | 1 µM | 75.3 | 6.2 |
| Compound X | 5 µM | 52.1 | 5.8 |
| Compound X | 10 µM | 28.9 | 4.9 |
In this example, the DMSO vehicle control shows a minimal effect on cell viability compared to the untreated control, indicating that at a 0.1% concentration, the solvent itself is not significantly toxic to the cells. The dose-dependent decrease in cell viability observed with Compound X can therefore be confidently attributed to the compound's activity.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed methodologies for the key experiments cited.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create serial dilutions of Compound X in culture medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. The final DMSO concentration in all wells, including the vehicle control, should be maintained at 0.1%.[8]
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment solutions (Untreated Control, 0.1% DMSO Vehicle Control, and Compound X at different concentrations).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The effect of the drug is determined by comparing the results from the compound-treated wells to the vehicle control wells.[9]
Visualizing Experimental Logic and Signaling Pathways
Diagrams are powerful tools for representing complex biological processes and experimental workflows.
Experimental Workflow for Validating Compound Efficacy
Caption: Workflow for a cell viability assay with appropriate controls.
Hypothetical Signaling Pathway Affected by Compound X
This diagram illustrates a simplified signaling pathway that could be inhibited by Compound X, with the vehicle control having no effect.
Caption: Inhibition of a signaling pathway by Compound X.
By adhering to these principles of including a DMSO vehicle control, researchers can ensure the validity and reliability of their experimental findings, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of DMSO versus glycerol for cell cryopreservation.
In the realm of cell culture and therapeutic cell development, the long-term storage of viable cells is paramount. Cryopreservation, the process of preserving cells at sub-zero temperatures, is the gold standard for this purpose. Central to this technique is the use of cryoprotective agents (CPAs) that mitigate the lethal effects of freezing. Among the most common CPAs are dimethyl sulfoxide (DMSO) and glycerol. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal cryoprotectant for their specific needs.
At a Glance: Key Differences
| Feature | This compound (DMSO) | Glycerol |
| Permeability | High | Moderate |
| Toxicity | Higher, particularly at concentrations above 10% and at temperatures above 4°C.[1][2] | Lower, but can cause significant osmotic stress if not added and removed carefully. |
| Mechanism | Rapidly penetrates cell membranes, preventing intracellular ice crystal formation and reducing solution effects.[3] | Forms hydrogen bonds with water molecules, reducing the freezing point and protecting cells from osmotic shock.[4] |
| Typical Concentration | 5-10% (v/v) | 5-20% (v/v) |
| Common Applications | Broad range of mammalian cell lines, stem cells, and hematopoietic cells. | Bacteria, red blood cells, and some mammalian cell lines, particularly those sensitive to DMSO.[2][5] |
Performance Comparison: Post-Thaw Viability and Recovery
The efficacy of a cryoprotectant is primarily judged by the viability and recovery of cells after thawing. The following tables summarize quantitative data from various studies comparing DMSO and glycerol across different cell types.
Table 1: Post-Thaw Viability of Various Cell Lines
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Reference |
| Vero Cells | DMSO | 10% | 60% | [2] |
| Glycerol | 10% | 70% | [2] | |
| Vero Cells | DMSO | 10% | 75% | |
| Glycerol | 10% | 89.4% | ||
| Human Conjunctival Stem Cells | DMSO | 10% | 79.9% | |
| Glycerol | 10% | 60.6% | ||
| Undifferentiated SK-N-SH (Neuronal) | DMSO | 10% | 75-78% | |
| Glycerol | 10% | 67-72% | ||
| Differentiated SK-N-SH (Neuronal) | DMSO | 10% | 65-76% | |
| Glycerol | 10% | 16-43% |
Table 2: Post-Thaw Recovery and Functional Integrity
| Cell Type | Cryoprotectant | Parameter | Result | Reference |
| Undifferentiated SK-N-SH | DMSO | Recovery Rate | >73% | |
| Glycerol | Recovery Rate | <54% | ||
| Human Conjunctival Stem Cells | DMSO & Glycerol | Clonogenic and Proliferative Capacity | Unaffected by either cryoprotectant | |
| Boar Spermatozoa | Glycerol (2-3%) | Anti-apoptotic Effects | Optimal at these concentrations | [6] |
Mechanisms of Action and Cellular Effects
Both DMSO and glycerol protect cells from the primary damaging factors of cryopreservation: intracellular ice crystal formation and osmotic stress. However, they achieve this through slightly different mechanisms.
dot
Caption: Mechanisms of action for DMSO and glycerol.
Cryopreservation can induce cellular stress, leading to apoptosis. Some evidence suggests that glycerol can modulate apoptotic signaling pathways. For instance, in boar spermatozoa, optimal concentrations of glycerol were shown to have anti-apoptotic effects by influencing the Fas/FasL and Bcl-2/Bax pathways.[6] DMSO has been linked to the modulation of the RhoA/ROCK signaling pathway, which is involved in apoptosis.
dot
Caption: Cellular stress pathways during cryopreservation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for cryopreservation using DMSO and glycerol. Note that optimal conditions can be cell-type specific.
Protocol 1: Cryopreservation of Adherent Mammalian Cells with DMSO
-
Cell Preparation:
-
Culture cells to late-logarithmic growth phase (approximately 80-90% confluency).
-
Aspirate the culture medium and wash the cell monolayer with a balanced salt solution (e.g., PBS).
-
Add a dissociation agent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation agent with a complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a viable cell count (e.g., using Trypan Blue exclusion).
-
-
Freezing Procedure:
-
Prepare the cryopreservation medium: Complete growth medium supplemented with 5-10% (v/v) sterile DMSO. Ensure the medium is well-mixed and at room temperature.
-
Adjust the cell suspension to the desired concentration (typically 1-5 x 10^6 viable cells/mL) with the cryopreservation medium.
-
Aliquot the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and place them in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile environment.
-
Slowly transfer the cell suspension to a conical tube containing pre-warmed complete growth medium.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in a fresh, complete growth medium and transfer to a culture flask.
-
Incubate under standard culture conditions.
-
Protocol 2: Cryopreservation of Bacterial Cells with Glycerol
-
Cell Preparation:
-
Inoculate a single colony into a liquid culture medium and grow to the desired density (typically late-log or stationary phase).
-
-
Freezing Procedure:
-
Prepare a sterile glycerol solution (e.g., 50% v/v in distilled water).
-
In a sterile tube, mix the bacterial culture with the sterile glycerol solution to a final glycerol concentration of 15-25% (v/v).
-
Aliquot the mixture into sterile cryovials.
-
The vials can be placed directly into a -80°C freezer for long-term storage.
-
-
Revival Procedure:
-
Scrape a small amount of the frozen stock with a sterile inoculating loop or pipette tip.
-
Streak the frozen material onto an appropriate agar plate.
-
Incubate the plate under optimal growth conditions.
-
dot
Caption: A generalized workflow for cell cryopreservation.
Conclusion and Recommendations
The choice between DMSO and glycerol as a cryoprotective agent is highly dependent on the cell type and the specific requirements of the downstream application.
DMSO is a versatile and effective cryoprotectant for a wide array of mammalian cell lines, including stem cells. Its high membrane permeability ensures rapid and efficient protection against intracellular ice formation. However, its inherent toxicity necessitates careful handling and prompt removal after thawing.
Glycerol is a less toxic alternative that is particularly well-suited for certain sensitive cell types and is the standard for bacterial cryopreservation. While it is less permeable than DMSO, it provides excellent protection against osmotic stress.
For novel or sensitive cell lines, it is recommended to empirically test both DMSO and glycerol at various concentrations to determine the optimal cryopreservation protocol that maximizes post-thaw viability and functional recovery. The data and protocols presented in this guide serve as a foundation for developing and optimizing cell-specific cryopreservation strategies.
References
- 1. Ice crystals form along cells' seamlike structures | Science News [sciencenews.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Effects of glycerol on apoptotic signaling pathways during boar spermatozoa cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of DMSO on Assay Performance and Data Interpretation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in life science research, prized for its ability to dissolve a wide range of hydrophobic compounds. However, its impact on assay performance is a critical consideration that can significantly influence experimental outcomes and data interpretation. This guide provides a comparative analysis of DMSO's effects on common assays, supported by experimental data, detailed protocols for assessing its impact, and visualizations of its influence on cellular signaling pathways.
Data Presentation: The Quantitative Impact of DMSO
The concentration of DMSO in an assay is a crucial parameter that can lead to varied and sometimes unexpected results. Below are tables summarizing the quantitative effects of DMSO on cell viability and enzyme kinetics.
Table 1: Effect of DMSO on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of DMSO varies significantly across different cell lines and exposure times. It is crucial to determine the optimal DMSO concentration for each cell type to minimize cytotoxicity.
| Cell Line | 24h IC50 (% v/v) | 48h IC50 (% v/v) | 72h IC50 (% v/v) | Reference |
| MCF-7 | ~1.8-1.9 | Not Reported | Not Reported | [1] |
| RAW-264.7 | ~1.8-1.9 | Not Reported | Not Reported | [1] |
| HUVEC | ~1.8-1.9 | Not Reported | Not Reported | [1] |
| HepG2 | > 2.5 | > 2.5 | ~0.625 | [2] |
| Huh7 | > 5 | ~2.5 | < 2.5 | [2] |
| hAPC | > 10 | > 10 | ~1 | [3] |
Note: Cytotoxicity is often defined as a reduction in cell viability by more than 30%[3]. Even at concentrations below the IC50, DMSO can induce biological effects[4].
Table 2: Effect of DMSO on Enzyme Kinetics
DMSO can either inhibit or, in some cases, enhance enzyme activity by altering the enzyme's conformation or the solubility of the substrate.
| Enzyme | DMSO Conc. (% v/v) | Effect on K_m | Effect on k_cat | Overall Effect on Catalytic Efficiency (k_cat/K_m) | Reference |
| SARS-CoV-2 3CLpro | 5 | Baseline | Baseline | Baseline | [5][6] |
| 10 | ~2-fold decrease (increased affinity) | Slight increase | ~1.5-fold increase | [5][6] | |
| 20 | ~2-fold decrease (increased affinity) | Significant increase | ~4.7-fold increase | [5][6] | |
| α-Chymotrypsin | 10 | Slight increase (decreased affinity) | Marked decrease | Decrease | [7] |
| 20 | Decrease to near baseline | Marked decrease | Significant decrease | [7] | |
| Tyrosine Protein Kinase | 10 | Decrease (increased affinity for substrate) | Increase | Stimulation | [8] |
Experimental Protocols: How to Assess DMSO's Impact
To ensure the reliability and reproducibility of experimental data, it is essential to perform a DMSO tolerance test for each new assay or cell line.
Protocol 1: DMSO Tolerance Assay for Cell-Based Assays (e.g., MTT Assay)
Objective: To determine the maximum concentration of DMSO that does not significantly affect cell viability or the assay readout.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DMSO), cell culture grade
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density for your assay and incubate overnight to allow for attachment.
-
Prepare DMSO Dilutions: Prepare a 2-fold serial dilution of DMSO in complete cell culture medium. The final concentrations should typically range from 10% down to 0.01% (v/v). Include a vehicle-only control (medium without DMSO).
-
Treatment: Remove the old medium from the cells and add the different concentrations of the DMSO-media mixture. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-only control (100% viability).
-
Plot cell viability (%) against DMSO concentration.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >90% viability is considered acceptable).
-
Protocol 2: DMSO Tolerance Assay for Biochemical Assays (e.g., Enzyme Activity Assay)
Objective: To determine the concentration range of DMSO that does not interfere with the biochemical reaction or the assay signal.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
96-well or 384-well assay plates (low-binding, clear, or black depending on the assay)
-
This compound (DMSO), molecular biology grade
-
Detection reagent
-
Plate reader
Procedure:
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in the assay buffer. The range will depend on the expected final concentration in your compound screens (e.g., from 5% down to 0.05%).
-
Assay Setup:
-
In separate wells of the assay plate, add the assay buffer containing the different concentrations of DMSO.
-
Add the enzyme to all wells.
-
Include control wells:
-
No-enzyme control: Buffer and substrate only.
-
Positive control: Enzyme and substrate in buffer with no DMSO.
-
Negative control: Buffer only.
-
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate under the optimal conditions for your enzyme (e.g., temperature and time).
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Read the signal (absorbance, fluorescence, luminescence) on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the positive control (no DMSO).
-
Plot the enzyme activity (%) against the DMSO concentration.
-
Determine the acceptable DMSO concentration range where the enzyme activity is not significantly inhibited or artificially enhanced. Also, evaluate the effect on the assay window (signal-to-background) and Z'-factor.[9][10][11]
-
Mandatory Visualizations: Pathways and Workflows
DMSO's Impact on Cellular Signaling
DMSO has been shown to modulate several key signaling pathways, which can confound the interpretation of data from cell-based assays.
Caption: DMSO can disrupt TNF-α trimerization and inhibit the phosphorylation of p38 and JNK, and prevent IκBα degradation.
Experimental Workflow for Assessing DMSO Impact
A systematic approach is necessary to evaluate and mitigate the effects of DMSO on assay performance.
Caption: A systematic workflow for determining the acceptable DMSO concentration for an assay.
Conclusion and Recommendations
While DMSO is an invaluable tool in drug discovery and basic research, its potential to influence biological systems cannot be overlooked. The data and protocols presented in this guide underscore the importance of careful validation to distinguish between a true compound effect and a solvent-induced artifact.
Key Recommendations:
-
Always perform a DMSO tolerance test for your specific cell line and assay system to determine the maximal acceptable concentration.
-
Keep the final DMSO concentration constant across all wells, including controls, to ensure that any observed effects are not due to variations in solvent concentration.
-
Be aware that even at "safe" concentrations, DMSO can have subtle effects on cellular processes.[12]
-
If significant interference is observed, consider assay optimization or exploring alternative solvents .[13][14][15]
References
- 1. sid.ir [sid.ir]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of tyrosine protein kinase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 7. [An example of a DMSO...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth of Poor Solubility: A Guide to DMSO Alternatives
For researchers, scientists, and drug development professionals contending with the ever-present challenge of dissolving poorly soluble compounds, dimethyl sulfoxide (DMSO) has long been the go-to solvent. However, its limitations, including potential toxicity and interference in some biological assays, have spurred the search for viable alternatives. This guide provides an objective comparison of promising alternative solvents to DMSO, supported by experimental data, to aid in the selection of the most appropriate vehicle for your research needs.
The ideal solvent should effectively dissolve the compound of interest without compromising its stability or interfering with downstream applications. This guide explores the performance of several key alternatives to DMSO: N-Methyl-2-Pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400), Ionic Liquids (ILs), Deep Eutectic Solvents (DESs), Cyclodextrins, and the bio-based solvent Cyrene™.
At a Glance: A Comparative Overview of DMSO and its Alternatives
| Solvent | Key Advantages | Key Disadvantages | Biocompatibility/Toxicity Profile |
| DMSO | Excellent and versatile solubilizing power for a wide range of compounds.[1][2][3][4] | Can be toxic to cells at higher concentrations, may interfere with some assays, can cause oxidative stress.[1][2][3][4] | Generally considered to have a lower toxicity profile compared to DMF and NMP, but can induce cellular stress.[1][2][3][4] |
| NMP | Good solubilizing power for many organic compounds, thermally stable. | Potential reproductive toxicity concerns.[5] | Generally considered to have low toxicity but is facing increasing regulatory scrutiny.[5] |
| PEG 400 | Low toxicity, widely used in pharmaceutical formulations.[6][7] | Generally lower solubilizing power compared to DMSO for highly non-polar compounds. | Considered biocompatible and safe for many applications.[6][7] |
| Ionic Liquids (ILs) | Highly tunable properties, can be designed for specific solutes, potential for enhanced solubility.[8][9][10][11] | Can be toxic depending on the cation and anion, potentially higher cost.[9][10] | Toxicity varies widely; some are considered "green" and biocompatible, while others can be harmful.[9][10] |
| Deep Eutectic Solvents (DESs) | Generally considered "green" and biodegradable, low cost, and can offer high solubility enhancement.[10][12] | Can be viscous, potential for component precipitation upon dilution. | Often less toxic than their individual components and many ionic liquids.[9][10][12] |
| Cyclodextrins | Form inclusion complexes to enhance aqueous solubility, generally biocompatible.[13][14][15][16][17] | Limited capacity for very large or very small molecules, potential for competitive displacement. | Generally considered safe and are used in pharmaceutical formulations.[13][14][15][16][17] |
| Cyrene™ | Bio-based and sustainable, comparable solubilizing power to DMSO for some compounds, low toxicity.[1][2][3] | Newer solvent with less extensive data available, may not be suitable for all compounds. | Reported to have low mutagenicity and low acute oral toxicity.[1] |
Quantitative Solubility Comparison
The following tables summarize available quantitative data on the solubility of several poorly soluble model compounds in DMSO and its alternatives. It is important to note that direct comparative studies across all solvents for a single compound are limited, and the data presented here is collated from various sources.
Table 1: Solubility of Ibuprofen
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~50 | [18] |
| Ethanol | ~60 | [18] |
Table 2: Solubility of Curcumin
| Solvent/Formulation | Solubility (mg/mL) | Reference |
| Water | 0.004 | [19] |
| PEG 4000 (Solid Dispersion) | Enhances solubility ~150 to 180-fold | [19] |
| PEG 6000 (Solid Dispersion) | Enhances solubility ~180 to 220-fold | [19] |
| Co-solvent (NMP/Tween 80/Ethanol/Water) | 20 | [20] |
Table 3: Solubility of Paclitaxel
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~5 | [21] |
| Ethanol | ~1.5 | [21] |
| Diimidazolium-based Ionic Liquid System | Comparable to the commercial drug Taxol | [8] |
Table 4: Solubility of Griseofulvin
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | 50 | [22] |
| N-Methyl-2-pyrrolidone (NMP) | Data available, but specific value not provided in abstract | [23] |
| Water | Insoluble | [22] |
Table 5: Solubility of Ketoprofen with Cyclodextrins
| Formulation | Dissolution Enhancement | Reference |
| Ketoprofen alone | ~50.1% dissolved in 60 min | [24] |
| Inclusion complexes with cyclodextrin derivatives | Completely dissolved within 5 min; over 5-fold higher initial dissolution rate | [24] |
Table 6: Solubility of Quercetin
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | 30 | [25][26] |
| Ethanol | 2 | [25][26] |
Table 7: Comparative Minimum Inhibitory Concentrations (MICs) of Antibacterial Drugs in DMSO and Cyrene™
| Antibacterial Drug | Organism | MIC in DMSO (µM) | MIC in Cyrene™ (µM) | Reference |
| Tetracycline | A. baumannii | 25 | 12.5 | [1] |
| Levofloxacin | E. faecalis | 0.19 | 0.39 | [1] |
Experimental Protocols
Accurate and reproducible solubility data are fundamental to selecting the right solvent. Below are detailed methodologies for key experiments cited in this guide.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of the solid compound to a known volume of the test solvent in a glass vial.
-
Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original solubility based on the dilution factor.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of the antimicrobial compound in the test solvent (e.g., DMSO or Cyrene™).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in CAMHB.
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Visualizing the Concepts
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selected issues related to the toxicity of ionic liquids and deep eutectic solvents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview on the Role of Ionic Liquids and Deep Eutectic Solvents in Oral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic-Liquid-Based Paclitaxel Preparation: A New Potential Formulation for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo toxicity profiling of ammonium-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins as multifunctional tools for advanced biomaterials in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Preparation of Soluble Complex of Curcumin for the Potential Antagonistic Effects on Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. researchgate.net [researchgate.net]
The Critical Choice: A Researcher's Guide to Evaluating DMSO Grades in Experimental Design
The purity of DMSO is paramount, as contaminants can interfere with biological and chemical assays. Different grades of DMSO are commercially available, each with varying levels of purity and intended applications. Understanding the distinctions between these grades is the first step toward ensuring experimental integrity.
Understanding DMSO Grades: A Specification Showdown
Commercially available DMSO is categorized into several grades, with the primary distinctions being purity, water content, and the presence of other impurities. The choice of grade should be dictated by the sensitivity of the experimental system.
| Grade | Typical Purity (%) | Key Specifications & Potential Impurities | Common Applications |
| ACS Reagent Grade | ≥99.9% | Meets or exceeds standards set by the American Chemical Society. Low water content (typically ≤0.1%), low residue after evaporation, and minimal acidic impurities.[1] | Analytical chemistry, synthesis, general laboratory procedures requiring high purity.[1] |
| Cell Culture/Molecular Biology Grade | ≥99.9% | Tested for cytotoxicity, endotoxin levels, and absence of DNases and RNases. Often sterile-filtered.[2] | Cell culture, cryopreservation of sensitive cell lines, molecular biology applications (e.g., PCR).[2] |
| Anhydrous/Sequencing Grade | ≥99.9% | Extremely low water content (typically <0.005%). Packaged under inert gas to prevent moisture absorption. | Moisture-sensitive reactions, DNA sequencing, high-throughput screening (HTS) compound storage. |
| USP/EP Grade | ≥99.5% | Meets specifications of the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). Tested for impurities relevant to pharmaceutical use.[3] | Pharmaceutical formulations, drug delivery studies.[3] |
| Technical/Industrial Grade | Variable (often ≤99.5%) | Contains higher levels of impurities, including water, dimethyl sulfide, and dimethyl sulfone.[4] | Industrial applications such as a solvent for cleaning or in manufacturing processes. Not recommended for research applications.[4] |
The Hidden Variable: How DMSO Impurities Impact Your Experiments
The seemingly minor differences in purity between DMSO grades can have profound effects on experimental outcomes. The most common and impactful impurity is water, but others, such as oxidation and degradation byproducts, can also introduce significant artifacts.
Water Content: A Critical Parameter
DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This seemingly innocuous contamination can have a cascade of effects:
-
Compound Precipitation: Increased water content can decrease the solubility of hydrophobic compounds, leading to their precipitation from stock solutions. This is a major concern in high-throughput screening (HTS), where compound precipitation can lead to false negatives.[5]
-
Altered Cryopreservation Efficiency: The freezing point of DMSO is significantly lowered by the presence of water. This can affect the optimal cooling rates for cell cryopreservation, potentially reducing cell viability and recovery post-thaw.[6]
-
Inaccurate Compound Concentration: Absorption of water increases the total volume of the solvent, thereby diluting the concentration of the dissolved compound. This can lead to variability in dose-response curves and inaccurate IC50 determinations.[5]
Other Impurities and Their Consequences
Beyond water, other impurities in lower-grade DMSO can interfere with specific assays:
-
Oxidation Products (e.g., Dimethyl Sulfone): DMSO can oxidize over time, especially when exposed to air and light. Dimethyl sulfone, a common oxidation product, can be misinterpreted in NMR spectra and may have its own biological effects.[7]
-
Acidic Impurities: The presence of acidic impurities can alter the pH of assay buffers, affecting enzyme kinetics and cell viability.[8]
-
Metallic Contaminants: Trace metals in lower-grade DMSO can catalyze reactions or interfere with assays that are sensitive to metal ions.[7]
Experimental Evidence: The Tangible Effects of DMSO Quality
While direct comparative studies of different DMSO grades are limited in published literature, the impact of DMSO purity and concentration is well-documented across various experimental systems.
Cell-Based Assays
The concentration of DMSO itself can have a dose-dependent effect on cell viability and function. Even at low concentrations, DMSO can induce changes in gene expression.[9][10] Using a lower purity grade with unknown contaminants can exacerbate these effects, leading to unpredictable cytotoxicity and altered cellular responses. For sensitive cell lines, using a high-purity, sterile-filtered cell culture grade DMSO is crucial to minimize these confounding variables. Studies have shown that for cryopreservation, a final DMSO concentration of 5% can be superior to the standard 10% for certain cell types, highlighting the importance of optimizing this parameter.[6]
Enzyme Inhibition Assays
The purity of DMSO is critical in enzyme inhibition studies, as impurities can directly interact with the enzyme or interfere with the detection method. DMSO itself can act as a competitive or non-competitive inhibitor for some enzymes, such as aldose reductase.[11] The presence of unknown impurities in lower-grade DMSO can lead to false positives or negatives, making it essential to use a high-purity grade, such as ACS Reagent Grade, for these assays.
High-Throughput Screening (HTS)
In HTS, where large compound libraries are stored in DMSO, maintaining the integrity of these solutions is paramount. As previously mentioned, water absorption is a major issue that can lead to compound precipitation and inaccurate concentration determination, ultimately affecting hit rates and the reliability of screening data.[5][12] The use of anhydrous DMSO and proper storage conditions are critical for maintaining the quality of HTS libraries.
Ensuring DMSO Quality: Essential Lab Protocols
To mitigate the risks associated with DMSO impurities, researchers should implement quality control measures.
Water Content Determination
Regularly checking the water content of DMSO stocks is a crucial step in maintaining experimental consistency.
Experimental Protocol: Karl Fischer Titration
This is the gold standard for determining water content in solvents.
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Procedure:
-
Introduce a known volume of anhydrous methanol into the titration vessel and titrate to dryness with the Karl Fischer reagent to neutralize any residual water.
-
Inject a precise volume or weight of the DMSO sample into the vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The volume of titrant used is proportional to the amount of water in the sample.
-
-
Note: It is recommended to use a small sample volume (e.g., 1 mL) to avoid interference from DMSO with the Karl Fischer reaction.
General Purity Assessment
Experimental Protocol: Gas Chromatography (GC)
GC can be used to assess the overall purity of DMSO and detect volatile impurities.
-
Apparatus: Gas chromatograph with a flame ionization detector (FID).
-
Column: A suitable capillary column for polar compounds (e.g., a wax-type column).
-
Sample Preparation: Dilute the DMSO sample in a suitable solvent (e.g., methanol).
-
Procedure:
-
Inject the diluted sample into the GC.
-
Run a temperature program that allows for the separation of DMSO from potential impurities like dimethyl sulfide and dimethyl sulfone.
-
The peak area of DMSO relative to the total peak area of all components provides an estimate of its purity.
-
Visualizing the Impact: Workflows and Pathways
To better understand the implications of DMSO grade selection, the following diagrams illustrate key concepts.
Caption: A logical workflow for incorporating DMSO grade selection and quality control into experimental design.
Caption: The impact of DMSO impurities on various experimental outcomes.
Conclusion: Making an Informed Choice for Robust Research
The grade of DMSO is not a trivial detail but a critical parameter that can significantly influence the validity and reproducibility of experimental data. While higher-purity grades come at a higher cost, the potential for saving time, avoiding misleading results, and ensuring the integrity of your research often justifies the investment. For sensitive applications such as cell culture, high-throughput screening, and enzyme kinetics, the use of high-purity, application-specific grades of DMSO is strongly recommended. By understanding the specifications of different DMSO grades and implementing appropriate quality control measures, researchers can minimize a significant source of experimental variability and enhance the robustness of their scientific findings.
References
- 1. media.gchemglobal.com [media.gchemglobal.com]
- 2. biocompare.com [biocompare.com]
- 3. ジメチルスルホキシド meets EP testing specifications, meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. J66650.AK [thermofisher.com]
- 9. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro Results Obtained Using DMSO as a Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in in vitro research, prized for its ability to dissolve a wide range of hydrophobic compounds. However, its use is not without caveats. At certain concentrations, DMSO can exert its own biological effects, potentially confounding experimental results and leading to misinterpretation of data. Therefore, rigorous cross-validation of in vitro findings obtained with DMSO is crucial for ensuring the reliability and reproducibility of scientific research.
This guide provides a comparative analysis of DMSO and alternative solvents, supported by experimental data, to aid researchers in making informed decisions about solvent selection and data interpretation.
Data Presentation: Solvent Performance Comparison
The following tables summarize quantitative data on the cytotoxicity and experimental impact of DMSO compared to alternative solvents.
Table 1: Cytotoxicity of DMSO and Alternative Solvents in Human Cell Lines
| Solvent | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| DMSO | hNF-1 | - | 10% (v/v) | ~20% | [1][2] |
| hAPC | MTT | 5% (v/v) | <70% (Cytotoxic) | [3] | |
| hAPC | MTT | 1% (v/v) | Reduced at 72h & 7d | [3] | |
| hAPC | MTT | 0.5% (v/v) | Considered Safe | [3] | |
| Multiple | - | >1% (v/v) | Reduces readout parameters | ||
| Zwitterionic Liquid (ZIL) | hNF-1 | - | 10% (w/v) | ~100% | [1][2] |
| Cyrene™ | Bacterial Pathogens | MIC | 5% (v/v) | Lowest MIC against E. coli | [4] |
Table 2: Comparison of Minimum Inhibitory Concentrations (MICs) for Antibacterial Drugs in DMSO and Cyrene™
| Antibacterial Drug | Pathogen | MIC in DMSO (µM) | MIC in Cyrene™ (µM) | Reference |
| Tetracycline | A. baumannii | 25 | 12.5 | [4] |
| Levofloxacin | E. faecalis | 0.19 | 0.39 | [4] |
| Various Others | ESKAPE Pathogens | Identical | Identical (in most cases) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is adapted from studies assessing the cytotoxicity of DMSO.[3][5]
-
Cell Seeding: Seed human Apical Papilla Cells (hAPCs) at a density of 1.25 x 104 cells per well in a 96-well plate.
-
Adaptation: After 24 hours, replace the medium with one containing 1% FBS and incubate for another 24 hours.
-
Solvent Exposure: Stimulate the cells with various concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 5%, and 10%) in the 1% FBS medium. A control group with 0% DMSO should be included.
-
Incubation: Culture the cells for desired time points (e.g., 24h, 48h, 72h, and 7 days), replacing the medium every 3 days.
-
MTT Addition: At each time point, replace the supernatant with 20 µL of MTT solution (5 mg/mL in PBS) and 180 µL of 10% FBS medium. Incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Replace the MTT solution with 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on a study comparing DMSO and Cyrene™ as solvents for antibacterial drug discovery.[4]
-
Stock Solution Preparation: Prepare stock solutions of antibacterial drugs in both 100% DMSO and 100% Cyrene™.
-
Serial Dilutions: Perform serial dilutions of the drug stock solutions in the appropriate broth medium in a 96-well plate.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., ESKAPE pathogens).
-
Incubation: Incubate the plates under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of DMSO in in vitro experiments.
Caption: Workflow for cross-validating in vitro results using alternative solvents.
Caption: Potential impact of DMSO on key intracellular signaling pathways.
Conclusion
References
- 1. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Statistical Methods for Analyzing Data from Experiments with DMSO Controls: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl sulfoxide (DMSO) is a widely used solvent in experimental biology, particularly for dissolving and delivering therapeutic compounds to cells in culture. While essential, DMSO itself can exert biological effects, making rigorous statistical analysis paramount to distinguish the true effect of a test compound from any influence of the solvent. This guide provides a comparative overview of statistical methods for analyzing data from experiments utilizing DMSO as a vehicle control, complete with experimental protocols and visual aids to facilitate understanding.
Data Presentation: Comparison of Statistical Methods
The choice of statistical test depends critically on the experimental design. Below is a comparison of common statistical methods used for analyzing data from experiments with DMSO controls.
| Statistical Method | Description | When to Use | Assumptions | Pros | Cons/Limitations |
| Student's t-test (two-sample) | Compares the means of two independent groups. | When comparing a single concentration of a drug (dissolved in DMSO) to a DMSO-only vehicle control.[1][2] | Data are normally distributed; variances of the two groups are equal. | Simple to perform and interpret. | Limited to comparing only two groups; performing multiple t-tests increases the risk of false positives.[2][3] |
| Paired t-test | Compares the means of two related groups. | When samples are matched or paired, such as when cells from the same culture are used for both control and treatment conditions.[4] | Differences between paired observations are normally distributed. | Can increase statistical power by accounting for between-replicate variability.[4] | Only applicable when there is a logical pairing of samples. |
| One-Way ANOVA (Analysis of Variance) | Compares the means of three or more independent groups. | When comparing multiple concentrations of a drug (each in DMSO) to a single DMSO vehicle control.[5][6][7] | Data in each group are normally distributed; variances of all groups are equal. | Allows for the comparison of multiple groups simultaneously, avoiding the issue of multiple comparisons inherent in repeated t-tests.[3] | Indicates if there is a significant difference among the groups, but not which specific groups differ. Requires post-hoc tests. |
| Two-Way ANOVA | Examines the influence of two different independent variables on one dependent variable. | When investigating the effect of a drug (at different concentrations) across different cell lines or at different time points, with a DMSO control for each condition.[8][9] | Data in each group are normally distributed; variances of all groups are equal. | Can identify main effects of each independent variable and interaction effects between them. | More complex to set up and interpret than one-way ANOVA. |
| Post-Hoc Tests (e.g., Dunnett's, Tukey's) | Performed after a significant ANOVA result to identify which specific group means are different. | Following a one-way or two-way ANOVA that shows a significant overall effect. | Same as ANOVA. | Pinpoints where the significant differences lie (e.g., which drug concentrations are significantly different from the DMSO control).[3][10] | The choice of post-hoc test depends on the specific comparisons of interest. |
| Non-parametric Tests (e.g., Mann-Whitney U, Kruskal-Wallis) | Used when the assumptions of parametric tests (like t-test and ANOVA) are not met. | When data are not normally distributed or have unequal variances.[11] | Do not assume a specific distribution of the data. | Robust to outliers and violations of normality assumptions. | May have less statistical power than parametric tests if the assumptions of the latter are met. |
| Dose-Response Curve Analysis (e.g., non-linear regression) | Fits a mathematical model (often a four-parameter logistic model) to data from a dose-response experiment.[12][13] | To determine parameters like IC50 or EC50 from a series of drug concentrations compared to a DMSO control.[12] | The chosen model should accurately describe the biological response. | Provides quantitative measures of a drug's potency and efficacy.[13] | Requires a sufficient number of data points across a range of concentrations to obtain a reliable fit. |
Experimental Protocols
A well-designed experiment is crucial for obtaining reliable and interpretable data. Below is a generalized protocol for a cell viability assay (e.g., MTT assay) using a DMSO vehicle control.
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
This compound (DMSO), cell culture grade
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium. It is important to ensure that the final concentration of DMSO in the well is consistent across all treatment groups (if possible) and is at a non-toxic level, typically ≤0.5%.[5][14]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared compound dilutions to the appropriate wells.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of DMSO as the treated wells.[1][15] This is the primary control against which the drug effect is measured.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Medium only (no cells) to determine background absorbance.[1]
-
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control by expressing the viability of treated cells as a percentage of the vehicle control viability. The formula is: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Mandatory Visualizations
Diagrams of Workflows and Logical Relationships
To aid in the understanding of experimental design and data analysis, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for a cell-based assay with a DMSO control.
Caption: Decision tree for selecting an appropriate statistical test.
Caption: Hypothetical signaling pathway and statistical comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
literature review of studies comparing DMSO with alternative drug delivery vehicles
Dimethyl sulfoxide (DMSO) is a widely utilized solvent in biomedical research, prized for its ability to dissolve a broad range of hydrophilic and lipophilic compounds.[1][2] However, its application is not without drawbacks, including potential cytotoxicity, cellular differentiation induction, and interference with signaling pathways, which can complicate experimental outcomes.[3][4][5] These limitations have spurred the development and investigation of alternative drug delivery vehicles designed to enhance solubility, improve stability, and reduce off-target effects.
This guide provides a comparative literature review of several alternatives to DMSO, focusing on quantitative performance data and the experimental protocols used to generate them. The alternatives covered include ionic liquids, liposomes, cyclodextrins, and nanoparticles.
Ionic Liquids (ILs) as DMSO Alternatives
Ionic liquids, salts with low melting points, are gaining attention as versatile solvents in drug delivery.[6][7] Their tunable nature allows for the design of solvents with specific properties, offering potential advantages over DMSO.[8]
Performance Comparison: Ionic Liquids vs. DMSO
| Parameter | Drug/Compound | Vehicle | Result | Organism/Cell Line | Reference |
| Toxicity | Vehicle Only | G3TFSA (SIL) | Not toxic up to 0.5% (v/v) | Zebrafish Embryos | [9] |
| Vehicle Only | G4TFSA (SIL) | Not toxic up to 0.5% (v/v) | Zebrafish Embryos | [9] | |
| Vehicle Only | ZIL | Higher biocompatibility than DMSO | hNF-1 cells, Zebrafish Embryos | [3] | |
| Vehicle Only | DMSO | Toxic at concentrations >0.5% | Human FLS cells | [4] | |
| Solubility | DEAB | G3TFSA, G4TFSA | Full penetrance, similar to DMSO | Zebrafish Embryos | [9] |
| SU5402 | G4TFSA | Soluble | - | [9] | |
| SU5402 | G3TFSA | Not soluble | - | [9] | |
| Stability | DEAB (4 months, RT) | G3TFSA, G4TFSA, DMSO | No loss of penetrance | - | [9] |
| DEAB (4 months, -20°C) | G4TFSA | Remained in liquid state | - | [9] | |
| DEAB (4 months, -20°C) | G3TFSA, DMSO | Froze | - | [9] |
SIL: Solvate Ionic Liquid; ZIL: Zwitterionic Ionic Liquid; DEAB: N,N-diethylaminobenzaldehyde; SU5402: FGFR antagonist; RT: Room Temperature.
Key Experimental Protocols
Zebrafish Embryo Toxicity Assay [9]
-
Organism: Developing zebrafish embryos (Danio rerio).
-
Procedure: Embryos were exposed to various concentrations of the solvate ionic liquids (G3TFSA and G4TFSA) and DMSO.
-
Endpoint: Toxicity was assessed by observing the viability and developmental morphology of the embryos at specific time points post-fertilization. The study determined the maximum non-toxic concentration for each vehicle.
Cell Viability Assay (ZIL vs. DMSO) [3]
-
Cell Line: hNF-1 (human neural fibroblast) cells.
-
Procedure: Cells were cultured in media containing various concentrations of either Zwitterionic Liquid (ZIL) or DMSO for 24 hours.
-
Endpoint: Cell viability was quantified using a standard assay (e.g., MTT or similar colorimetric methods) to measure metabolic activity, which correlates with the number of living cells.
Logical Workflow for Vehicle Selection
The decision to use DMSO or an alternative often depends on the specific requirements of the experiment, such as the need for long-term storage, the sensitivity of the biological system, and the physicochemical properties of the drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
establishing the no-observed-adverse-effect level (NOAEL) of DMSO in a specific assay
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical first step in experimental design. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds. However, its own biological activity necessitates the careful determination of its No-Observed-Adverse-Effect Level (NOAEL) to ensure that observed effects are due to the compound of interest and not the vehicle. This guide provides a comparative overview of DMSO's effects across various in vitro assays, supported by experimental data and detailed protocols.
Understanding DMSO's Impact: A Comparative Data Overview
The concentration of DMSO that can be considered inert varies significantly depending on the cell type, the duration of exposure, and the endpoint being measured.[1][2][3] It is a common misconception that a single concentration of DMSO is universally safe for all cell-based assays. In reality, what is non-toxic for one cell line may elicit responses in another.[1][4]
Low concentrations of DMSO (≤0.1%) are generally considered safe for many cell lines and are often recommended as a starting point.[1][5][6] However, some studies have reported that even concentrations as low as 0.01% can stimulate cell proliferation in certain cell types.[7][8] Conversely, concentrations above 1% are frequently reported to be toxic to most mammalian cell types.[7][9] It is crucial to experimentally determine the NOAEL for each specific assay and cell line.
Below is a summary of reported DMSO NOAELs and toxic concentrations in various cell lines and assays.
| Cell Line/Type | Assay | NOAEL (% v/v) | Lowest Observed Adverse Effect Level (LOAEL) (% v/v) | Key Findings |
| Skin Fibroblasts | Cell Viability/Proliferation | 0.1 | 0.5 | Concentrations below 0.1% showed a slight increase in live cells, while concentrations of 0.5-3% led to a dose-dependent reduction in cell viability. No cells survived beyond 3% DMSO.[7] |
| Human Apical Papilla Cells (hAPC) | MTT Assay | 0.5 | 1.0 | 0.1% and 0.5% DMSO did not significantly reduce cell viability for up to 7 days. 1% DMSO showed cytotoxicity at 72 hours and 7 days. 5% and 10% were cytotoxic at all time points.[10] |
| Various Cancer Cell Lines (HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231) | MTT Assay | 0.3125 | >0.3125 | 0.3125% DMSO showed minimal cytotoxicity across most cell lines. Higher concentrations had variable effects depending on the cell type and exposure duration.[3] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Reverse Phase Protein Array (RPPA) | Not established | 0.0008 | Even ultra-low DMSO concentrations (0.0008%, 0.002%, and 0.004%) had broad and heterogeneous effects on targetable signaling proteins.[11] |
| Human Blood Monocytes | Cytokine Production (IL-6) | Not explicitly stated | Not explicitly stated | DMSO was shown to repress inflammatory cytokine production.[12] |
| Odontoblast-like MDPC-23 cells | Total Protein Content | 0.004 | >0.004 | 0.004% DMSO caused a slight (15%) reduction in total proteins with no other measurable signs of toxicity.[13] |
| Zebrafish Embryos | Developmental Toxicity Assay | 1.0 | >1.0 | DMSO concentrations up to 1% were found to be safe and did not cause an increase in lethality or malformations.[14] |
Experimental Protocols for Determining DMSO NOAEL
A critical step before initiating any study using DMSO as a vehicle is to perform a dose-response experiment to determine its NOAEL in the specific experimental system.
Cell Viability and Proliferation Assays (e.g., MTT, XTT, AlamarBlue)
These assays are fundamental to assessing the cytotoxic effects of DMSO.
Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cytotoxicity.
Generalized Protocol:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
DMSO Treatment: Prepare a serial dilution of DMSO in the appropriate cell culture medium. The concentration range should be broad enough to identify a dose-response relationship (e.g., 0.01% to 5% v/v). Replace the existing medium with the DMSO-containing medium. Include a "medium only" control (no DMSO).
-
Incubation: Incubate the cells for a duration relevant to the planned experiment (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The NOAEL is the highest concentration of DMSO that does not result in a statistically significant reduction in cell viability.
Visualizing the Workflow and Cellular Impact
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 10. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of this compound (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dimethyl Sulfoxide (DMSO): A Procedural Guide
Proper management and disposal of Dimethyl Sulfoxide (DMSO) are critical for ensuring laboratory safety and environmental compliance. As a uniquely versatile solvent with the ability to rapidly penetrate skin, DMSO and any substances dissolved within it pose significant safety risks if handled improperly.[1][2] This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals to manage DMSO waste, from collection to final disposal.
The cardinal rule for all chemical waste, including DMSO, is that disposal must be conducted in strict accordance with your institution's Environmental Health & Safety (EH&S) guidelines, as well as local, state, and national regulations.[3][4] Always consult your institution's specific protocols before proceeding.
Hazard Profile for Disposal Considerations
Understanding the properties of DMSO is fundamental to its safe disposal. The following table summarizes key quantitative data that informs handling and storage procedures.
| Property | Value | Significance for Disposal |
| Flash Point | 87 °C / 188.6 °F[4] | Classified as a combustible liquid; must be kept away from ignition sources like heat, sparks, and open flames.[1][5] |
| Autoignition Temperature | 301 °C / 573.8 °F[4] | The substance can self-ignite at this temperature without an external ignition source. |
| Explosive Limits (in air) | 2.6% - 42% by volume[4] | Vapors can form explosive mixtures with air within this range; requires storage in well-ventilated areas.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, alkali metals[1] | Never mix DMSO waste with these materials to avoid violent chemical reactions. |
| Skin Penetration | High | DMSO can carry dissolved toxic materials through the skin, making contaminated DMSO a significant health hazard.[1][2][7] |
Step-by-Step Disposal Protocol
The correct disposal procedure for DMSO is contingent on its form—whether it is pure, in an aqueous solution, or contaminated with other chemicals—and whether the waste is liquid or solid.
Step 1: Characterize and Segregate the Waste
Properly identifying the waste stream is the most critical first step.
-
Uncontaminated DMSO: Pure or relatively pure DMSO and its dilute aqueous solutions.
-
Contaminated DMSO: DMSO mixed with or used to dissolve other substances, particularly those that are toxic, reactive, corrosive, or flammable. Crucially, if DMSO is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste. [8]
-
Contaminated Solids: Labware such as pipette tips, vials, gloves, and well plates that have come into contact with any form of DMSO.[9] These items should not be disposed of in regular trash.[9]
Step 2: Collect Waste in Appropriate Containers
-
Liquid Waste: Collect liquid DMSO waste in a designated, chemically-resistant container with a tightly sealing lid.[3] For uncontaminated DMSO, this may be a container designated for non-halogenated or flammable solvents.[10] Contaminated DMSO must be collected in a container specifically labeled for hazardous waste.
-
Solid Waste: Collect all contaminated labware in a durable, leak-proof container or bag clearly labeled as "DMSO Solid Waste" or as required by your institution.[9][11]
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with their contents.[12] Use your institution's official hazardous waste tags, which should list all chemical components, including "this compound."
-
Storage: Store sealed waste containers in a designated, well-ventilated area, away from heat and ignition sources.[4] A secondary containment tray within a flammable liquids cabinet is the ideal storage location.[8]
Step 4: Final Disposal
-
Primary Method - Incineration: The generally accepted and safest method for disposing of DMSO waste is through high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[2][5] This process is managed by your institution's EH&S department or a contracted hazardous waste disposal company.
-
Institutional Pickup: Once your waste container is ready, follow your institution's procedures to request a pickup from the EH&S department.[9][11][12]
-
A Note on Drain Disposal: While some institutional guidelines may permit the drain disposal of very dilute, uncontaminated DMSO solutions, this is not a universally accepted practice and is generally discouraged. Many regulations explicitly forbid it.[4][13] Never pour any form of DMSO down the drain without explicit, written permission from your institution's EH&S department.
Experimental Protocols
The disposal methods outlined above are based on established, universal chemical safety protocols and regulatory standards rather than specific, citable laboratory experiments. They represent the consensus on best practices for managing combustible solvents and potentially hazardous chemical waste in a research environment. Adherence to the procedural steps provided by Safety Data Sheets (SDS) and institutional EH&S departments is the accepted protocol.[1][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of DMSO waste.
Caption: Decision workflow for segregating and disposing of DMSO waste streams.
Emergency Spill Procedures
Proper disposal also includes managing spills.
-
Small Spills: If a small spill occurs that you are trained to handle, evacuate non-essential personnel. Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill with an inert material like vermiculite, sand, or a spill pad.[11][14] Collect the absorbent material, place it in a sealed container, and dispose of it as hazardous solid waste.[11]
-
Large Spills: For large spills, immediately evacuate the area and notify your institution's emergency personnel and EH&S department.
References
- 1. fishersci.com [fishersci.com]
- 2. greenfield.com [greenfield.com]
- 3. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 4. westliberty.edu [westliberty.edu]
- 5. louisville.edu [louisville.edu]
- 6. valudor.com [valudor.com]
- 7. uwm.edu [uwm.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. DMSO disposal - General Lab Techniques [protocol-online.org]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 11. depts.washington.edu [depts.washington.edu]
- 12. marquette.edu [marquette.edu]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. eviq.org.au [eviq.org.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Sulfoxide (DMSO)
Essential protocols for the safe handling, use, and disposal of Dimethyl Sulfoxide (DMSO) are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.
This compound is a versatile and widely used solvent in scientific research, valued for its exceptional ability to dissolve a broad range of polar and nonpolar compounds. However, its unique transdermal properties, allowing it to be rapidly absorbed through the skin, necessitate stringent safety measures. When handling DMSO, it is crucial to prevent accidental exposure, as it can carry dissolved substances along with it into the bloodstream.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with DMSO. The following table summarizes the recommended PPE for handling this solvent.
| PPE Category | Recommendation | Key Considerations |
| Hand Protection | Double gloving is recommended. Use a pair of chemical-resistant gloves over a standard nitrile glove. | The outer glove should be made of a material with a long breakthrough time for DMSO, such as butyl rubber or neoprene.[1] Nitrile gloves alone offer limited protection and can degrade quickly.[1] |
| Eye Protection | Chemical splash goggles are mandatory. | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | A lab coat, buttoned completely, is required. | Consider a chemically resistant apron for procedures involving larger volumes of DMSO. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. | If a fume hood is not available, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Glove Chemical Resistance: A Quantitative Look
The ability of a glove material to resist permeation by a chemical is measured by its breakthrough time. The following table provides a summary of breakthrough times for various glove materials when exposed to DMSO. It is imperative to consult the manufacturer's specific chemical resistance data for the gloves you are using.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Degradation Rating |
| Neoprene | > 480 | Excellent | Excellent |
| Butyl Rubber | > 480 | Excellent | Excellent |
| Natural Rubber | 90 - 120 | - | - |
| Nitrile | 8 - 93 | High | Poor |
Data sourced from various chemical resistance guides.[1][2] Breakthrough times can vary based on glove thickness, manufacturer, and specific experimental conditions.
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict operational workflow is paramount for minimizing the risks associated with DMSO.
Operational Plan: Step-by-Step
-
Preparation: Before handling DMSO, ensure that a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Handling DMSO: Conduct all work with DMSO inside a chemical fume hood to minimize inhalation exposure. Use caution to avoid splashes and spills.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin).
Disposal Plan: A Critical Final Step
The disposal of DMSO and contaminated materials must be handled with care to protect both personnel and the environment.
-
Waste Segregation: All materials that have come into contact with DMSO, including pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Collection: Collect all DMSO-contaminated waste in a designated, leak-proof, and clearly labeled container.[3]
-
Incineration: The preferred method for the disposal of DMSO waste is through incineration by a licensed hazardous waste disposal company.[3] Small volumes of DMSO can be mixed with a combustible solvent to aid in incineration.[3]
-
Do Not: Never dispose of DMSO down the drain.[1]
Experimental Workflow for Safe DMSO Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
